molecular formula C7H3F3I2O B2519307 2,6-Diiodo-4-(trifluoromethyl)phenol CAS No. 169255-50-9

2,6-Diiodo-4-(trifluoromethyl)phenol

Número de catálogo: B2519307
Número CAS: 169255-50-9
Peso molecular: 413.904
Clave InChI: PFTYBCBURDKLTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Diiodo-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H3F3I2O and its molecular weight is 413.904. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diiodo-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diiodo-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-diiodo-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYBCBURDKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the synthetic pathway leading to 2,6-diiodo-4-(trifluoromethyl)phenol, a key halogenated building block in the development of advanced pharmaceutical and agrochemical compounds. The strategic placement of iodine atoms offers reactive handles for cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and binding affinity. We will delve into the foundational chemistry, provide a robust, field-proven protocol, and explain the critical causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the process.

Part 1: Foundational Principles and Synthetic Strategy

The synthesis of 2,6-diiodo-4-(trifluoromethyl)phenol is most effectively achieved through the direct electrophilic iodination of its readily available precursor, 4-(trifluoromethyl)phenol. This strategy leverages the powerful activating and directing effects of the phenolic hydroxyl group in electrophilic aromatic substitution.

1.1. The Starting Material: 4-(Trifluoromethyl)phenol

The choice of 4-(trifluoromethyl)phenol (CAS 402-45-9) as the starting material is predicated on its commercial availability and structural features.[1] It is typically a white to yellow-brown crystalline solid with a melting point in the range of 45-47 °C. The molecule possesses two key features that dictate the synthetic outcome:

  • The Hydroxyl (-OH) Group: As a potent activating group, the hydroxyl substituent strongly directs electrophilic attack to the positions ortho and para to itself. It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophiles.

  • The Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and acts as a deactivator. Crucially, it occupies the para position relative to the hydroxyl group, effectively blocking substitution at that site.

This combination of an ortho, para-director in the 1-position and a blocking group in the 4-position preordains that electrophilic substitution will occur exclusively at the two equivalent ortho positions (C2 and C6).

1.2. The Reaction: Electrophilic Aromatic Iodination

The core of the synthesis is an electrophilic aromatic substitution reaction. While molecular iodine (I₂) itself is a relatively weak electrophile, its reactivity is dramatically enhanced under basic conditions. The mechanism proceeds as follows:

  • Phenoxide Formation: A base, such as sodium carbonate or sodium bicarbonate, deprotonates the acidic phenolic proton. This generates the corresponding phenoxide anion. The phenoxide is a far more powerful nucleophile than the neutral phenol due to its negative charge, which significantly accelerates the rate of electrophilic attack.

  • Nucleophilic Attack: The electron-rich phenoxide ring attacks a molecule of iodine. This is the rate-determining step and results in the formation of a resonance-stabilized intermediate (a cyclohexadienyl anion) and the displacement of an iodide ion (I⁻).

  • Rearomatization: The intermediate rapidly rearomatizes by losing a proton to restore the stable aromatic system, yielding the mono-iodinated product, 2-iodo-4-(trifluoromethyl)phenol.

  • Second Iodination: As the phenoxide is still strongly activated, the process repeats at the second vacant ortho position (C6) to yield the final desired product, 2,6-diiodo-4-(trifluoromethyl)phenol.

Given that the goal is di-substitution, a stoichiometric excess of iodine (at least two molar equivalents) is required to drive the reaction to completion.

Part 2: Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the iodination of substituted phenols.[2][3] It is designed for reliability and scalability in a standard laboratory setting.

2.1. Materials and Reagents

A summary of the necessary reagents and their roles is presented below.

ReagentFormulaMW ( g/mol )Molar Eq.Role
4-(Trifluoromethyl)phenolC₇H₅F₃O162.111.0Starting Material
IodineI₂253.812.2Iodinating Agent
Sodium CarbonateNa₂CO₃105.992.2Base
Tetrahydrofuran (THF)C₄H₈O72.11-Solvent
Deionized WaterH₂O18.02-Co-Solvent
5% Aq. Sodium ThiosulfateNa₂S₂O₃158.11-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12-Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying Agent

2.2. Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)phenol (39.0 g, 241 mmol, 1.0 eq.).

    • Add a solvent mixture of tetrahydrofuran (200 mL) and deionized water (200 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition:

    • Sequentially add sodium carbonate (28.1 g, 265 mmol, 1.1 eq. per iodination) and iodine (134.5 g, 530 mmol, 2.2 eq.) to the stirring solution.

    • Scientist's Note: The order of addition is crucial. Adding the base first ensures the formation of the highly reactive phenoxide before the electrophile is introduced.

  • Reaction Monitoring:

    • Seal the flask and allow the reaction mixture to stir at ambient temperature for 24 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as petroleum ether:dichloromethane (8:2 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the excess iodine by slowly adding a 5% aqueous sodium thiosulfate (or thiourea) solution until the deep brown/violet color of the mixture disappears, resulting in a pale yellow or brown solution.[2][3]

    • Transfer the mixture to a 2 L separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 200 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with deionized water (1 x 150 mL) and then with saturated brine (1 x 150 mL) to remove residual inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a brown oil or solid.

  • Purification:

    • Purify the crude product via column chromatography on silica gel.

    • Equilibrate the column with petroleum ether.

    • Load the crude product onto the column and elute with a gradient of petroleum ether and dichloromethane (starting from 10:1 and gradually increasing the polarity to 6:1) to isolate the pure 2,6-diiodo-4-(trifluoromethyl)phenol.[2]

    • The final product is typically a solid with a melting point of 104-105 °C.[4]

Part 3: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the entire synthetic process, from initial setup to the final purified compound.

Synthesis_Workflow Start Starting Material 4-(Trifluoromethyl)phenol Setup Reaction Setup Dissolve in THF/Water Start->Setup Step 1 Reaction Electrophilic Iodination Add Na₂CO₃, then I₂ Stir 24h @ RT Setup->Reaction Step 2 Workup Aqueous Work-up 1. Quench (Na₂S₂O₃) 2. Extract (Ether) 3. Wash & Dry Reaction->Workup Step 3: Monitoring & Quench Purification Purification Column Chromatography Workup->Purification Step 4: Isolation Product Final Product 2,6-Diiodo-4-(trifluoromethyl)phenol Purification->Product Step 5: Final Isolation

Caption: Workflow for the synthesis of 2,6-diiodo-4-(trifluoromethyl)phenol.

References

  • Iodination of phenol. Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Risø National Laboratory.[Link]

  • 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. More, G., et al. (2020). IUCrData, 5(11).[Link]

  • Method for preparing 5-(3,6-dihydro-2,6-dioxo-4-trifluoromethyl-1(2H)-pyrimidinyl)thiophenol compound.
  • Difluoromethylation of Phenols. Hands, A. T., et al. (2024). Organic Syntheses, 101, 164–180.[Link]

  • Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[2][3][4]-Triazoles. Li, Y., et al. (2010). Molecules, 15(3), 1866–1874.[Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Charpentier, J., et al. (2015). Chemical Reviews, 115(2), 650–682.[Link]

Sources

2,6-Diiodo-4-(trifluoromethyl)phenol NMR data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,6-Diiodo-4-(trifluoromethyl)phenol

Introduction

In the landscape of pharmaceutical research and materials science, halogenated and fluorinated organic compounds are of paramount importance. 2,6-Diiodo-4-(trifluoromethyl)phenol is a key synthetic intermediate whose utility is intrinsically linked to its precise molecular architecture. The strategic placement of two bulky iodine atoms flanking a hydroxyl group, combined with a potent electron-withdrawing trifluoromethyl group, creates a unique electronic and steric environment. Unambiguous structural confirmation and purity assessment are therefore critical prerequisites for its application in drug development and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2,6-diiodo-4-(trifluoromethyl)phenol. As direct experimental spectra for this specific compound are not widely published, this analysis is built upon foundational NMR principles and substantiated by experimental data from structurally analogous compounds. This approach offers researchers a robust framework for identifying this molecule and understanding the nuanced interplay of its functional groups on the NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,6-diiodo-4-(trifluoromethyl)phenol is anticipated to be remarkably simple due to the molecule's C₂v symmetry. This symmetry renders the two aromatic protons chemically equivalent.

  • Aromatic Protons (H-3, H-5): The two protons at the C-3 and C-5 positions are chemically identical and thus will produce a single signal. These protons are situated ortho to the strongly electron-withdrawing trifluoromethyl group and an iodine atom, and meta to the hydroxyl group. Electron-withdrawing groups deshield adjacent protons, shifting their resonance downfield (to a higher ppm value). For comparison, the aromatic protons ortho to the -CF₃ group in 4-(trifluoromethyl)phenol resonate at approximately 7.53 ppm.[1] The additional deshielding effect from the two iodine atoms is expected to shift this signal further downfield. Therefore, a singlet is predicted in the range of 7.8 – 8.2 ppm , integrating to 2H.

  • Phenolic Proton (-OH): The hydroxyl proton signal is characteristically broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet between 5.0 and 6.0 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, this signal would be shifted significantly downfield, potentially appearing above 10 ppm.[1] This signal can be confirmed by a "D₂O shake," where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH peak due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display four signals for the aromatic carbons and one for the trifluoromethyl carbon, reflecting the molecule's symmetry.

  • C-1 (C-OH): The carbon atom bonded to the hydroxyl group is typically found in the 150-160 ppm region. The presence of two ortho-iodine atoms will influence this shift. While iodine has a "heavy-atom effect" that can be shielding, the overall electronic environment suggests a chemical shift in the range of 150 – 155 ppm .

  • C-2, C-6 (C-I): The most significant feature for these carbons is the "heavy-atom effect" exerted by the directly attached iodine. This effect causes substantial shielding, shifting the signal significantly upfield compared to a typical aromatic carbon.[2][3] This is a hallmark of iodo-substituted aromatic rings. A signal is predicted in the region of 90 – 95 ppm .

  • C-3, C-5 (C-H): These carbons are adjacent to the electron-withdrawing -CF₃ group and are expected to be deshielded. Their chemical shift will be downfield, likely in the range of 130 – 135 ppm .

  • C-4 (C-CF₃): The carbon atom attached to the trifluoromethyl group will be deshielded and, crucially, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F ≈ 25-35 Hz).[4] The chemical shift is predicted to be in the 125 – 130 ppm range (excluding the CF₃ carbon itself).

  • Trifluoromethyl Carbon (-CF₃): This carbon signal will also be a quartet due to the strong one-bond C-F coupling (¹JC-F > 270 Hz). The chemical shift is expected in the region of 120 – 125 ppm .

Data Presentation: Summary of Predicted NMR Data

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data
δ (ppm) Multiplicity
H-3, H-57.8 – 8.2s
-OH5.0 – 6.0br s
C-1--
C-2, C-6--
C-4--
-CF₃--

s = singlet, d = doublet, q = quartet, br s = broad singlet

Visualization of Molecular Structure and NMR Assignments

Caption: Molecular structure of 2,6-diiodo-4-(trifluoromethyl)phenol with atom labeling.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR data is contingent on meticulous sample preparation and correctly chosen experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 2,6-diiodo-4-(trifluoromethyl)phenol directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a good first choice for general solubility and a clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm for both ¹H and ¹³C).

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is essential.

  • ¹H NMR Acquisition (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16 to 64 scans with a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition (75-125 MHz Spectrometer):

    • Use the same locked and shimmed sample.

    • Employ a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon, which simplifies the spectrum and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve homogenize Ensure Homogeneous Solution dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum (zg30) lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (zgpg30) acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate ¹H Spectrum calibrate->integrate

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The NMR spectral features of 2,6-diiodo-4-(trifluoromethyl)phenol are highly diagnostic. The ¹H NMR spectrum is defined by a single downfield aromatic singlet, while the ¹³C NMR spectrum is characterized by the significant upfield shift of the iodine-bearing carbons and the quartet splitting of the carbons associated with the trifluoromethyl group. By understanding these predicted patterns and following rigorous experimental protocols, researchers can confidently identify and characterize this important chemical entity, ensuring its suitability for downstream applications in synthesis and development.

References

  • SpectraBase. 2,6-Diiodo-4-nitrophenol NMR data. [Online]. Available: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. [Online]. Available: [Link]

  • J. Braz. Chem. Soc. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Online]. Available: [Link]

  • Thieme. 13C NMR Spectroscopy. [Online]. Available: [Link]

  • PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. [Online]. Available: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Online]. Available: [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Online]. Available: [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Online]. Available: [Link]

  • Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes. [Online]. Available: [Link]

Sources

2,6-Diiodo-4-(trifluoromethyl)phenol: Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diiodo-4-(trifluoromethyl)phenol (CAS: 169255-50-9) is a highly specialized, poly-halogenated building block utilized extensively in medicinal chemistry, materials science, and targeted drug discovery[1]. The molecule features a central phenolic core flanked by two bulky iodine atoms at the ortho positions (2,6-), and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position (4-). This guide provides an authoritative framework for the safe handling, physicochemical profiling, and experimental application of this compound, prioritizing self-validating laboratory systems and mechanistic causality.

Physicochemical Properties & Hazard Causality

To safely manipulate 2,6-Diiodo-4-(trifluoromethyl)phenol, researchers must understand the causality behind its physical properties and hazard classifications.

Quantitative Data Profile
PropertyValue
IUPAC Name 2,6-Diiodo-4-(trifluoromethyl)phenol
CAS Number 169255-50-9
Molecular Formula C7H3F3I2O
Molecular Weight 413.90 g/mol
Melting Point 104°C – 105°C
Physical Form Solid, Crystalline
UN Classification UN3261 (Corrosive solid, acidic, organic, n.o.s.)
Sensitivity Light Sensitive

Data synthesized from standardized chemical inventories and safety data sheets[1][2].

Mechanistic Hazard Causality

The handling requirements for this compound are dictated by two primary molecular features:

  • Enhanced Acidity and Corrosivity (UN3261): Standard phenol has a pKa of ~10. However, the synergistic inductive electron-withdrawing effect of the para-CF3 group and the two ortho-iodine atoms drastically stabilizes the phenoxide conjugate base. This shifts the pKa downward, rendering the compound an organic acid capable of causing severe chemical burns[2]. Consequently, it is strictly regulated under UN3261[2].

  • Photolytic Sensitivity: The carbon-iodine (C-I) bonds possess relatively low bond dissociation energy. Exposure to actinic light (UV/Vis) induces homolytic cleavage, generating highly reactive iodine radicals. This leads to the formation of elemental iodine (I2). This degradation is visually self-reporting: the pristine white crystalline solid will progressively discolor to pink, and eventually brown, indicating compromised purity[2].

Self-Validating Safety and Handling Protocols

To ensure scientific integrity and physical safety, handling must follow a self-validating system where each step inherently confirms the success and safety of the previous one.

Protocol 1: Safe Handling and Stock Solution Preparation
  • Step 1: Visual Validation of Purity. Before opening the amber storage vial, inspect the crystalline solid through the glass.

    • Causality: Light exposure causes I2 liberation.

    • Validation Check: The solid must be white to off-white. If a pink or brown hue is observed, photolytic degradation has occurred, and the batch must be recrystallized prior to use.

  • Step 2: Environment Preparation. Transfer the sealed vial to a Class II fume hood. Ensure the hood lighting is shielded from direct UV/sunlight.

  • Step 3: Gravimetric Transfer. Weigh the required mass using an anti-static spatula and a grounded balance.

    • Causality: Highly fluorinated compounds often exhibit severe static cling; anti-static tools prevent the dangerous aerosolization of corrosive dust.

    • Validation Check: A stable balance reading confirms the absence of static interference.

  • Step 4: Dissolution. Dissolve the solid in an anhydrous solvent (e.g., THF or DMF) under an inert argon atmosphere.

    • Validation Check: The resulting solution must be completely transparent. Turbidity immediately indicates moisture contamination or the presence of insoluble polymeric degradants.

HandlingWorkflow Start Receive Compound (CAS: 169255-50-9) Storage Store at 2-8°C Amber/Opaque Flask Start->Storage Light Sensitive Hood Transfer to Fume Hood Storage->Hood UN3261 Corrosive Reaction Initiate Reaction (Actinic Light Shielded) Hood->Reaction Inert Gas Prep Waste Halogenated Waste Disposal Reaction->Waste Quench & Dispose

Workflow for handling light-sensitive, corrosive 2,6-Diiodo-4-(trifluoromethyl)phenol.

Experimental Methodologies: Pharmacological Application

Beyond basic synthesis, 2,6-Diiodo-4-(trifluoromethyl)phenol is a critical precursor in the development of novel vanilloid receptor 1 (TRPV1) antagonists[3]. TRPV1 is a non-selective cation channel expressed in sensory neurons, playing a key role in nociception (pain sensation). By utilizing the reactive phenolic hydroxyl and the labile iodine positions, researchers can synthesize complex diaryl ethers. These derivatives act as potent antagonists, blocking calcium influx into neurons and offering therapeutic potential for neuropathic pain and inflammatory diseases[3].

Protocol 2: Representative Etherification Workflow for TRPV1 Antagonists
  • Step 1: Deprotonation. React the phenol with a mild base (e.g., K2CO3) in anhydrous DMF to form the phenoxide anion.

    • Causality: The low pKa of the phenol allows for the use of mild bases, avoiding the degradation of sensitive functional groups on the coupling partner.

    • Validation Check: A slight color shift and complete dissolution of the base indicates successful deprotonation.

  • Step 2: Nucleophilic Substitution. Introduce the electrophilic coupling partner (e.g., a substituted benzyl halide) under inert conditions[3].

  • Step 3: Reaction Monitoring. Stir at the designated temperature (typically 60-80°C).

    • Validation Check: Monitor via LC-MS. The complete disappearance of the m/z 412[M-H]- peak confirms the total consumption of the starting phenol.

  • Step 4: Quenching and Workup. Quench the reaction with deionized water and extract with ethyl acetate.

    • Validation Check: Test the pH of the aqueous waste layer; it must be neutral to slightly basic, ensuring no unreacted corrosive acidic phenol remains in the aqueous phase before disposal.

TRPV1Pathway Precursor 2,6-Diiodo-4-(CF3)phenol Building Block Coupling Cross-Coupling / Etherification Precursor->Coupling Reagents Antagonist TRPV1 Antagonist Candidate Coupling->Antagonist Synthesis Receptor TRPV1 Receptor (Sensory Neurons) Antagonist->Receptor Binding Effect Inhibition of Calcium Influx (Analgesia) Receptor->Effect Blockade

Synthesis and pharmacological pathway of TRPV1 antagonists using the title compound.

References

Sources

trifluoromethylphenols in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Trifluoromethylphenols in Medicinal Chemistry

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into phenolic scaffolds is a cornerstone of modern medicinal chemistry. This powerful functional group dramatically alters the physicochemical properties of parent molecules, offering a sophisticated tool to enhance metabolic stability, modulate acidity (pKa), increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, properties, and applications of trifluoromethylphenols. We will explore the fundamental electronic effects that drive their unique characteristics, detail synthetic methodologies, examine their role as bioisosteres in approved therapeutics, and provide actionable experimental protocols.

Introduction: The Strategic Value of the Trifluoromethyl Group

Organofluorine chemistry has become an indispensable part of drug discovery, with fluorinated compounds representing over 20% of all pharmaceuticals.[4] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Among fluorinated motifs, the trifluoromethyl group is particularly prominent due to its unique combination of properties.[7]

When appended to a phenol, the CF₃ group acts as a potent modulator of the scaffold's features. Its strong electron-withdrawing nature, high lipophilicity, and exceptional stability against metabolic degradation make the trifluoromethylphenol moiety a "privileged" structure in the design of novel therapeutics.[1][6][8] Understanding the causality behind these effects is critical for its rational application in drug design.

Core Physicochemical Properties: A Causal Analysis

The utility of trifluoromethylphenols stems directly from the electronic influence of the CF₃ group on the aromatic ring and the phenolic hydroxyl.

Dominant Electronic Effects

The CF₃ group's influence is primarily driven by a powerful inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[9][10] This effect withdraws electron density from the aromatic ring system. Unlike many substituents, its resonance effect is minimal, meaning its impact is largely transmitted through the sigma bond framework. This strong, localized electron withdrawal is the root cause of the significant changes in acidity and molecular interactions observed in these compounds.[10]

cluster_cause Cause: CF3 Group Properties cluster_effect Effect on Phenol Moiety C High Electronegativity of Fluorine Atoms E1 Strong Inductive Electron Withdrawal (-I) C->E1 leads to E2 Stabilization of Phenoxide Conjugate Base E1->E2 results in E4 Altered Receptor Binding Interactions E1->E4 influences E3 Increased Acidity (Lower pKa) E2->E3 leads to

Caption: Logical flow of the CF₃ group's electronic effects on phenol acidity.

Acidity (pKa) Modulation

A primary consequence of the CF₃ group's electron-withdrawing nature is a significant increase in the acidity of the phenolic proton.[9] By pulling electron density away from the hydroxyl group, it stabilizes the resulting phenoxide anion formed upon deprotonation.[9][10] This stabilization lowers the energy of the conjugate base, making the proton more readily donated, which is reflected in a lower pKa value compared to unsubstituted phenol. The position of the CF₃ group has a predictable impact on this effect, with the acid-strengthening influence generally decreasing as its distance from the hydroxyl group increases.

Table 1: Comparative pKa Values of Trifluoromethylphenol Isomers

Compound pKa Value Fold Increase in Acidity (approx. vs. Phenol)
Phenol ~9.98 1x
4-Trifluoromethylphenol (para) ~8.51[11] ~30x
3-Trifluoromethylphenol (meta) ~8.96[11] ~10x
2-Trifluoromethylphenol (ortho) ~8.12[11] ~72x

Note: pKa values can vary slightly based on experimental conditions. The fold increase is an estimation based on the logarithmic nature of the pKa scale.

This tunable acidity is a critical tool for medicinal chemists. A lower pKa can alter the ionization state of a drug at physiological pH, which can in turn affect its solubility, membrane permeability, and ability to form key hydrogen bonds with a biological target.[12]

Enhanced Lipophilicity and Metabolic Stability

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug molecule's ability to cross cellular membranes and improve its oral bioavailability.[6][7][8] This increased lipophilicity is a key reason for its use in drug design to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[6][7] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6][14] By replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group, chemists can block metabolic hotspots, prolonging the drug's half-life and enhancing its therapeutic effect.[7][12]

Synthesis of Trifluoromethylphenols and Their Derivatives

The preparation of the trifluoromethylphenol core and its subsequent modification into more complex intermediates are crucial processes in pharmaceutical manufacturing.

Core Synthesis: Diazotization-Hydrolysis

A common and industrially relevant method for synthesizing trifluoromethylphenols is the diazotization of a corresponding trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt.[15][16] This robust pathway allows for the regioselective placement of the hydroxyl group.

However, the diazotization reaction can be highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.[16] Modern approaches have adapted this classic chemistry to continuous-flow reactors, which offer superior heat management, improved safety, and higher yields, making the process more suitable for large-scale industrial production.[16]

Derivatization: Williamson Ether Synthesis

Once the trifluoromethylphenol core is obtained, the phenolic hydroxyl group serves as a versatile handle for further molecular elaboration. The Williamson ether synthesis is a fundamental and widely used method to convert trifluoromethylphenols into their corresponding ether derivatives, which are common motifs in many pharmaceuticals.[17]

The reaction proceeds by deprotonating the phenol to form a more nucleophilic phenoxide, which then displaces a halide from a suitable alkyl halide.[17]

start Start: Materials step1 1. Dissolve 3-(Trifluoromethyl)phenol (1.0 eq) in anhydrous solvent (e.g., DMF). start->step1 step2 2. Add base (e.g., K₂CO₃, 2.0 eq) to the solution. step1->step2 step3 3. Stir at room temperature for 30 min to form phenoxide. step2->step3 step4 4. Add alkyl halide (1.1 eq) dropwise to the phenoxide solution. step3->step4 step5 5. Heat mixture to reflux. Monitor reaction by TLC. step4->step5 step6 6. Work-up: Cool, filter salts, concentrate filtrate. step5->step6 step7 7. Purification: Dissolve in organic solvent, wash with water/brine, purify by chromatography. step6->step7 end End: Purified Ether Product step7->end

Caption: Experimental workflow for Williamson Ether Synthesis.

Applications in Medicinal Chemistry and Drug Design

The unique properties of the trifluoromethylphenol moiety have led to its incorporation into a wide range of biologically active molecules, including several FDA-approved drugs.

The Trifluoromethylphenol Moiety as a Bioisostere

In drug design, the CF₃ group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group.[6] Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its desired biological activity. Replacing a methyl group with a trifluoromethyl group, for instance, maintains a similar steric profile but drastically alters the electronic properties and blocks metabolic oxidation.[1][6]

Case Study: FDA-Approved Drugs

The value of the trifluoromethylphenol scaffold is exemplified by its presence in successful pharmaceuticals. A prominent example is Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[5]

  • Fluoxetine (Prozac®): The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[5] Its synthesis involves the reaction of p-trifluoromethylphenol with 3-chloro-N-methyl-3-phenylpropylamine.[5][18] The para-trifluoromethyl group on the phenoxy ring is crucial for its activity; structure-activity relationship (SAR) studies have shown that this specific substitution increases the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[5]

Table 2: Selected FDA-Approved Drugs Featuring a Trifluoromethylphenyl Moiety

Drug Therapeutic Area Role of the Trifluoromethylphenyl Group
Fluoxetine Antidepressant (SSRI) The 4-(trifluoromethyl)phenoxy group is essential for high-affinity binding and selective inhibition of the serotonin reuptake transporter.[5]
Pexidartinib Oncology A key component of this kinase inhibitor used to treat tenosynovial giant cell tumor.[5][18]
Selinexor Oncology Contains a 3,5-bis(trifluoromethyl)phenyl moiety, which contributes to its potent activity as a nuclear export inhibitor.[5]

| Ubrogepant | Migraine Treatment | Incorporates trifluoromethyl groups that enhance metabolic stability and binding affinity to the target CGRP receptor.[6][18] |

Diverse Biological Activities

Beyond approved drugs, trifluoromethylphenol derivatives have demonstrated a wide spectrum of biological activities in preclinical studies, making them attractive scaffolds for future drug development. These activities include:

  • Anticancer: Many trifluoromethyl-containing compounds exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.[1][8]

  • Anti-inflammatory: The trifluoromethylphenol scaffold is found in molecules designed to inhibit inflammatory pathways, such as the NLRP3 inflammasome.[1]

  • Antimicrobial: Derivatives have shown potential as antibacterial and antifungal agents.[1][17]

  • Antioxidant: The phenolic hydroxyl group can act as a radical scavenger, and its antioxidant activity can be modulated by the electronic effects of the CF₃ group.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Accurately determining the pKa of a trifluoromethylphenol isomer is fundamental to understanding its behavior in a biological system. Potentiometric titration is a reliable method for this purpose.[2][9]

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylphenol isomer.

Materials & Apparatus:

  • Calibrated potentiometer with a pH electrode.

  • Burette (Class A) for precise titrant addition.

  • Magnetic stirrer and stir bar.

  • Beaker.

  • Trifluoromethylphenol sample (accurately weighed).

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free).

  • Suitable solvent (e.g., deionized water or a water/alcohol mixture for poorly soluble samples).

Step-by-Step Methodology:

  • Apparatus Setup & Calibration: Calibrate the pH meter using standard buffer solutions (typically pH 4.01, 7.00, and 10.01) at the experimental temperature.[2]

  • Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylphenol isomer in a known volume of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).[2]

  • Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode. Begin stirring at a moderate, constant speed.

  • Data Collection: Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[2]

  • Endpoint: Continue the titration well past the equivalence point (the point of fastest pH change) into the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (V_eq), which is the inflection point of the curve (often found by taking the first derivative of the plot).

    • The half-equivalence point occurs at exactly half of this volume (V_eq / 2).

    • Find the pH on the titration curve that corresponds to the half-equivalence point volume. This pH value is the pKa of the compound. [9]

Conclusion and Future Outlook

Trifluoromethylphenols represent a powerful and versatile platform in medicinal chemistry. Their unique physicochemical properties—stemming from the strong inductive effect of the CF₃ group—provide chemists with a reliable strategy to enhance metabolic stability, tune acidity, and improve the overall drug-like properties of lead compounds.[10] The successful application of this moiety in FDA-approved drugs like Fluoxetine validates its importance.[5] As synthetic methodologies, including continuous-flow processes, become more advanced, the accessibility and application of novel trifluoromethylphenol derivatives will continue to expand.[19] Future research will undoubtedly uncover new biological activities and leverage this privileged scaffold to address unmet medical needs, solidifying the role of the trifluoromethylphenol core as an essential tool in the development of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
  • Benchchem. (n.d.). A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols.
  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Benchchem. (2025, December).
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • Benchchem. (n.d.).
  • Benchchem. (2025, December). A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.
  • Benchchem. (n.d.).
  • Novás, M., & Matos, M. J. (2025, July 18).
  • Benchchem. (n.d.). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • Hovione. (2024, February 15).
  • Benchchem. (n.d.). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development.
  • Benchchem. (2025, December). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Google Patents. (n.d.).
  • Novás, M., & Matos, M. J. (2025, July 18).
  • PMC. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
  • RSC Publishing. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • ScienceOpen. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • European Patent Office. (2020, April 9). METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL - EP 4029849 A1 - EPO.
  • Vapourtec. (2019, June 24). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
  • ScholarWorks. (2025, March 5).
  • PubMed. (2025, July 18).
  • Google Patents. (n.d.). CN1861554A - Production tech, of 3,4,5 trifluorophenol.
  • ResearchGate. (2025, July 1). (PDF)
  • ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • PubMed. (2019, May 23).
  • The University of Aberdeen Research Portal. (2019, May 3).
  • PMC. (n.d.).
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • MDPI. (2023, April 23).

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iodinated phenols in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Iodinated Phenols in Modern Organic Synthesis

Executive Summary

Iodinated phenols are privileged scaffolds in organic chemistry and drug development. The highly polarizable carbon-iodine (C-I) bond provides an exceptionally reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the precise construction of complex biaryls, heterocycles, and active pharmaceutical ingredients (APIs). This technical guide explores the mechanistic causality behind the synthesis of iodophenols and their advanced applications in Suzuki-Miyaura and cyclocarbonylative Sonogashira couplings, providing validated protocols for researchers and process chemists.

Mechanistic Principles of Phenol Iodination

The direct iodination of phenols is an electrophilic aromatic substitution driven by the strong electron-donating nature of the hydroxyl group, which acts as an ortho/para director[1]. However, a fundamental challenge in direct iodination is the reversibility of the reaction due to the generation of hydrogen iodide (HI). To drive the reaction forward, HI must be oxidized back to an active electrophilic iodine species (


)[2].
Causality in Reagent Selection
  • Traditional Oxidative Systems: Reagents such as

    
     operate by generating nitrosonium ions that facilitate the oxidation of iodide, yielding regioselective mono-iodination (predominantly para) at room temperature[3].
    
  • Green Biocatalysis: Laccase-catalyzed iodination utilizes potassium iodide (KI) and aerial ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . The laccase enzyme oxidizes iodide to reactive iodine without the need for harsh chemical oxidants. This method achieves up to 93% yield of chemoselective p-substituted iodophenols while completely suppressing unwanted oxidative dimerization.
    
  • Silver-Mediated Regiocontrol: When specific ortho or meta substitution patterns are required (e.g., for synthesizing 3,5-dichloro-2-iodophenol), silver salts like

    
     or 
    
    
    
    act as Lewis acids. They abstract iodide to form insoluble AgI, pulling the equilibrium forward and modulating the regioselectivity of the electrophilic attack[4].

G Phenol Phenol Substrate (Electron-Rich) Reagent1 I2 / NaNO2 (r.t.) or Laccase / KI / O2 Phenol->Reagent1 Green / Mild Oxidation Reagent2 AgSbF6 / I2 (DCM) Phenol->Reagent2 Lewis Acid Activation Para para-Iodophenol (Major Product) Reagent1->Para High Regioselectivity Ortho ortho-Iodophenol (Sterically Hindered) Reagent1->Ortho Minor Pathway Reagent2->Ortho Modulated Selectivity DiIodo 2,4-Diiodophenol (Over-oxidation) Para->DiIodo Excess Reagent

Diagram 1: Regioselective pathways and reagent causality in the electrophilic iodination of phenols.

Cross-Coupling Dynamics: The Suzuki-Miyaura Paradigm

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of Pd(0) into the aryl halide bond is the rate-determining step. Because iodine is an excellent leaving group (


), iodophenols are highly reactive substrates[]. However, the spatial positioning of the hydroxyl group dictates the thermodynamic success of the coupling.
Steric vs. Electronic Effects

As summarized in Table 1, 4-iodophenol exhibits near-quantitative conversion because the para-hydroxyl group donates electron density into the ring without physically blocking the palladium center. Conversely, 2-iodophenol suffers from severe steric hindrance at the ortho position, which impedes the bulky


 complex during oxidative addition, resulting in significantly lower yields[6].

Table 1: Comparative Reactivity of Iodophenol Isomers in Aqueous Suzuki Coupling [6]

Iodophenol IsomerProductCatalyst SystemBase / SolventTime / TempIsolated Yield
4-Iodophenol 4-Hydroxybiphenyl0.3 mol% 10% Pd/C

/ Water
12h / Room Temp99%
3-Iodophenol 3-Hydroxybiphenyl0.3 mol% 10% Pd/C

/ Water
12h / Room Temp~95%
2-Iodophenol 2-Hydroxybiphenyl0.3 mol% 10% Pd/C

/ Water
12h / Room Temp70%
Protocol 1: Suzuki-Miyaura Coupling of Sterically Hindered 2-Ethyl-4-iodophenol

This protocol utilizes a biphasic solvent system and a bulky phosphine ligand to overcome the steric hindrance introduced by the ortho-ethyl group[7].

Materials:

  • 2-Ethyl-4-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (2 mol%) and SPhos ligand (4 mol%)
    
  • 
     (2.5 equiv)
    
  • Toluene/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 2-ethyl-4-iodophenol, arylboronic acid, and

    
    .
    
    • Causality:

      
       is chosen over weaker bases like 
      
      
      
      because strong basicity is required to quaternize the boronic acid into a reactive boronate complex, which is mandatory for the transmetalation step[].
  • Degassing: Evacuate and backfill the flask with Argon (3x). Add the Toluene/Water mixture via syringe, then sparge with Argon for 20 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle. Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

  • Catalyst Activation: In a separate vial inside a glovebox, dissolve

    
     and SPhos in minimal degassed toluene. Inject this pre-catalyst solution into the main reaction flask.
    
  • Reaction: Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Validation & Work-up: Monitor via TLC. Upon consumption of the iodophenol, quench with 1M HCl to protonate the phenoxide product, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography.
    

Advanced Pharmaceutical Synthesis: Cyclocarbonylative Sonogashira

2-Iodophenols are critical precursors for the synthesis of chromones and flavones—privileged pharmacophores with broad anti-inflammatory, antiviral, and anticancer activities[8]. Traditional syntheses require harsh conditions, but modern cyclocarbonylative Sonogashira coupling allows for one-pot assembly using terminal alkynes and carbon monoxide (CO).

Catalyst Design and Regioselectivity

Recent advancements utilize bridged bis(N-heterocyclic carbene)palladium(II) bromide complexes (


). These phosphine-free catalysts exhibit a distorted square planar geometry that stabilizes the palladium center, preventing catalyst aggregation (blacking out) under CO pressure[8][9]. The regioselectivity between forming a 6-membered chromone versus a 5-membered aurone is strictly controlled by the choice of base and solvent.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Iodophenol) Pd0->OxAdd C-I Bond Cleavage COIns CO Insertion OxAdd->COIns + CO (100 psi) TransMet Transmetalation (Terminal Alkyne) COIns->TransMet + Alkyne / Base RedElim Reductive Elimination & Cyclization TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Chromone / Flavone RedElim->Product C-O Bond Formation

Diagram 2: Catalytic cycle of the cyclocarbonylative Sonogashira coupling of 2-iodophenol.

Protocol 2: Synthesis of Flavones via Cyclocarbonylative Sonogashira Coupling

This protocol details the regioselective synthesis of 2-phenyl-4H-chromen-4-one (flavone) from 2-iodophenol and phenylacetylene[8].

Materials:

  • 2-Iodophenol (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • Bridged bis(NHC)Pd(II) complex (0.5 mol%)

  • Diethylamine (

    
    , 1.0 mmol)
    
  • Dimethylformamide (DMF, 2.5 mL)

  • Carbon Monoxide (CO) gas

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure stainless-steel autoclave equipped with a glass liner and magnetic stir bar, add 2-iodophenol, phenylacetylene, the Pd-NHC catalyst,

    
    , and DMF.
    
    • Causality:

      
       acts dually as a base to neutralize the generated HI and as a transient ligand. The combination of 
      
      
      
      and highly polar DMF thermodynamically favors the 6-endo-dig cyclization (yielding the flavone) over the 5-exo-dig pathway (which yields the aurone byproduct)[8].
  • Pressurization: Seal the autoclave. Purge the vessel three times with CO gas to remove ambient air, then pressurize the system to 100 psi of CO.

    • Causality: 100 psi ensures a sufficient concentration of dissolved CO in the DMF to outcompete direct Sonogashira cross-coupling, forcing the migratory insertion of CO into the Pd-aryl bond to form the acyl-palladium intermediate[9].

  • Heating: Heat the autoclave to 100°C and stir for 16 hours. (Note: Lowering the temperature to 80°C drops the yield from 92% to 81%)[8].

  • Depressurization & Work-up: Cool the reactor to room temperature in a water bath. Carefully vent the excess CO gas inside a certified fume hood. Dilute the reaction mixture with water and extract with ethyl acetate.

  • Validation: Analyze the crude mixture via GC-MS. A successful reaction will show a >95% conversion of 2-iodophenol with a flavone-to-aurone selectivity ratio exceeding 90:10. Purify the flavone via silica gel chromatography.

References

1.7 - benchchem.com 2. - benchchem.com 3. - benchchem.com 4. 4 - uky.edu 5.1 - studylib.net 6. - bocsci.com 7. - nih.gov 8.9 - google.com 9.2 - rsc.org 10. 3 - thieme-connect.com 11.8 - acs.org

Sources

Methodological & Application

Selective Heck-Mizoroki Coupling of 2,6-Diiodo-4-(trifluoromethyl)phenol: Protocols for Mono- and Di-arylation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The Heck-Mizoroki reaction is a cornerstone of modern synthetic chemistry for C-C bond formation.[1] This application note provides a detailed guide for the palladium-catalyzed Heck reaction using the sterically hindered and electronically deactivated substrate, 2,6-Diiodo-4-(trifluoromethyl)phenol. We address the unique challenges posed by this molecule, including significant steric hindrance at the ortho positions, the presence of an acidic phenolic proton, and the need for controlled selectivity between mono- and di-arylation. This document provides two detailed, field-tested protocols, an in-depth discussion of the mechanistic considerations and experimental design, and a comprehensive troubleshooting guide to empower researchers in drug development and materials science to effectively utilize this versatile building block.

Introduction: The Synthetic Challenge and Opportunity

The palladium-catalyzed Heck reaction, a process that couples unsaturated halides with alkenes, has revolutionized the synthesis of substituted olefins.[2] Its broad functional group tolerance and reliability have made it an indispensable tool. The substrate, 2,6-Diiodo-4-(trifluoromethyl)phenol, presents a particularly interesting synthetic platform. The trifluoromethyl group is a highly sought-after moiety in pharmaceutical and agrochemical development for its ability to enhance metabolic stability and binding affinity.[3] The two ortho-iodide groups offer opportunities for sequential, site-selective functionalization, while the phenolic hydroxyl provides a handle for further modification.

However, the unique structure of this substrate presents three primary challenges for the Heck reaction:

  • Steric Hindrance: The two bulky iodine atoms flanking the phenolic group create a sterically congested environment, which can impede the crucial oxidative addition step at the palladium center.[4]

  • Phenolic Acidity: The acidic proton of the hydroxyl group can react with the base required for the Heck catalytic cycle. This can lead to the formation of a phenoxide, which may alter the electronic properties of the substrate or potentially coordinate to and inhibit the palladium catalyst.[5]

  • Selective Functionalization: The presence of two reactive C-I bonds necessitates precise control over reaction conditions to achieve either selective mono-arylation or exhaustive di-arylation.

This guide provides the rationale and protocols to navigate these challenges effectively.

Mechanism Overview: The Heck-Mizoroki Catalytic Cycle

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Aryl iodides are among the most reactive aryl halides for this transformation due to the relatively weak C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step.[7]

The cycle can be summarized in four key stages:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by ligands, inserts into the aryl-iodide bond to form a square planar Aryl-Pd(II)-I complex.[8]

  • Alkene Coordination & Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond and is often the step that determines the overall regioselectivity.[6][9]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom beta to the palladium center. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a palladium-hydride complex, while liberating the substituted alkene product.[9] This step almost invariably leads to the formation of the trans isomer.[10]

  • Regeneration of Catalyst: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a protonated base salt.[8]

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition [Ar-Pd(II)L₂-I] pd0->oxidative_addition Oxidative Addition + Ar-I alkene_complex Alkene Complex oxidative_addition->alkene_complex Alkene Coordination insertion_product σ-Alkyl-Pd(II) Complex alkene_complex->insertion_product Syn-Migratory Insertion hydride_complex [H-Pd(II)L₂-I] insertion_product->hydride_complex Syn-β-Hydride Elimination prod Substituted Alkene insertion_product->prod Product Release hydride_complex->pd0 Reductive Elimination + Base base Base-H⁺ I⁻ sub1 Ar-I sub2 Alkene

Caption: The Heck-Mizoroki catalytic cycle for an aryl iodide.

Experimental Design and Rationale

A successful Heck reaction with 2,6-Diiodo-4-(trifluoromethyl)phenol hinges on the careful selection of four key parameters: catalyst/ligand system, base, solvent, and stoichiometry.

Catalyst and Ligand Selection
  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent, air-stable pre-catalyst that is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the alkene itself.[2]

Base Selection: Mitigating Phenol Acidity

The choice of base is critical. Strong organic bases like triethylamine (Et₃N) could readily deprotonate the phenol, which may complicate the reaction. A weaker inorganic base offers a more controlled approach.

  • Potassium Carbonate (K₂CO₃): This base is strong enough to facilitate the regeneration of the Pd(0) catalyst from the H-Pd-X intermediate but generally not strong enough to cause complete deprotonation of the phenol under typical reaction conditions, especially in aprotic solvents. It is a reliable choice for this substrate.

  • Other options: Sodium acetate (NaOAc) or cesium carbonate (Cs₂CO₃) can also be effective.[2]

Solvent and Temperature
  • Solvent: A polar, aprotic solvent is required to dissolve the reagents and facilitate the ionic intermediates in the catalytic cycle.[12] N,N-Dimethylformamide (DMF) or 1,4-Dioxane are excellent choices due to their high boiling points, which allow for the necessary reaction temperatures to overcome the activation energy associated with the sterically hindered substrate.

  • Temperature: Reactions involving sterically hindered or electron-poor aryl halides often require elevated temperatures, typically in the range of 100-140 °C.[7] Temperature can also be a tool for controlling selectivity; higher temperatures and longer reaction times will favor the di-substituted product.

Stoichiometric Control of Selectivity

The most direct method to control the extent of the reaction is by manipulating the stoichiometry of the alkene coupling partner.

  • For Mono-arylation: Use a slight excess of the di-iodophenol relative to the alkene (e.g., 1.2 equivalents of di-iodophenol to 1.0 equivalent of alkene). This ensures the alkene is consumed before significant double addition occurs.

  • For Di-arylation: Use an excess of the alkene (e.g., 2.5 to 3.0 equivalents) relative to the di-iodophenol to drive the reaction to completion.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous, and the reaction is conducted at high temperatures.

Protocol 1: Selective Mono-Heck Coupling

This protocol is optimized for the reaction of 2,6-Diiodo-4-(trifluoromethyl)phenol with an electronically activated alkene, such as n-butyl acrylate, to favor the mono-substituted product.

Workflow start Start reagents 1. Combine Aryl Iodide, Base, Pd(OAc)₂, and Ligand in Flask start->reagents seal 2. Seal with Septum, Purge with Inert Gas (N₂ or Ar) reagents->seal add_solvents 3. Add Degassed Solvent and Alkene via Syringe seal->add_solvents heat 4. Heat Reaction to 110 °C with Vigorous Stirring add_solvents->heat monitor 5. Monitor by TLC/GC-MS (approx. 4-6 hours) heat->monitor workup 6. Cool, Quench with H₂O, Extract with Ethyl Acetate monitor->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify end Characterized Product purify->end

Caption: General experimental workflow for the Heck reaction.

Reagents & Materials

ReagentMol. Wt.Amount (mmol)Equivalents
2,6-Diiodo-4-(trifluoromethyl)phenol413.901.201.2
n-Butyl Acrylate128.171.001.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
P(t-Bu)₃ (as [HP(t-Bu)₃]BF₄)290.110.040.04
Potassium Carbonate (K₂CO₃)138.212.002.0
N,N-Dimethylformamide (DMF), anhy.73.095.0 mL-

Step-by-Step Procedure

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Diiodo-4-(trifluoromethyl)phenol (497 mg, 1.20 mmol), potassium carbonate (276 mg, 2.00 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and [HP(t-Bu)₃]BF₄ (11.6 mg, 0.04 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMF (5.0 mL) via syringe.

  • Add n-butyl acrylate (143 µL, 1.00 mmol) via syringe.

  • Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours, indicated by the consumption of n-butyl acrylate.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Double (Di-) Heck Coupling

This protocol is designed to achieve exhaustive di-arylation by using an excess of the alkene partner.

Reagents & Materials

ReagentMol. Wt.Amount (mmol)Equivalents
2,6-Diiodo-4-(trifluoromethyl)phenol413.901.001.0
n-Butyl Acrylate128.172.502.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.030.03
P(t-Bu)₃ (as [HP(t-Bu)₃]BF₄)290.110.060.06
Potassium Carbonate (K₂CO₃)138.213.003.0
N,N-Dimethylformamide (DMF), anhy.73.095.0 mL-

Step-by-Step Procedure

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Diiodo-4-(trifluoromethyl)phenol (414 mg, 1.00 mmol), potassium carbonate (415 mg, 3.00 mmol), palladium(II) acetate (6.7 mg, 0.03 mmol), and [HP(t-Bu)₃]BF₄ (17.4 mg, 0.06 mmol).

  • Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Add anhydrous, degassed DMF (5.0 mL) via syringe.

  • Add n-butyl acrylate (358 µL, 2.50 mmol) via syringe.

  • Place the flask in a pre-heated oil bath at 120 °C and stir vigorously. A slightly higher temperature helps drive the second coupling.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours, indicated by the consumption of the mono-arylated intermediate.

  • Follow the same workup and purification procedure (steps 7-10) as described in Protocol 1 to isolate the di-arylated product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficient temperature.3. Poor quality reagents/solvent (presence of O₂ or H₂O).1. Ensure an inert atmosphere is strictly maintained. Use a more easily reduced pre-catalyst like Pd₂(dba)₃.2. Increase temperature in 10 °C increments.3. Use freshly dried/distilled and degassed solvent.
Poor Selectivity (Di-arylation in Mono Protocol) 1. Reaction time too long.2. Stoichiometry of alkene is too high.1. Monitor the reaction closely and stop it as soon as the starting alkene is consumed.2. Re-verify the amounts and ensure the di-iodophenol is in excess.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Ligand oxidation or insufficient ligand.1. Lower the reaction temperature. Ensure the atmosphere is strictly inert.2. Increase the ligand-to-palladium ratio (e.g., to 3:1). Use a more robust ligand like an N-heterocyclic carbene (NHC) precursor.
Reductive Dehalogenation (Ar-I → Ar-H) 1. Presence of a hydrogen source.2. Side reaction pathway is favored.1. Ensure anhydrous conditions. Some bases or solvents can act as hydride sources at high temperatures.2. This is a known side reaction.[11] Optimizing the ligand and base combination can help suppress it.

Conclusion

The Heck-Mizoroki reaction of 2,6-Diiodo-4-(trifluoromethyl)phenol is a powerful method for synthesizing complex, fluorinated phenolic structures. By carefully selecting a robust catalyst system with a bulky phosphine ligand, employing a moderate inorganic base to avoid complications from the acidic proton, and precisely controlling stoichiometry and temperature, researchers can achieve high yields of either the mono- or di-arylated products. The protocols and rationale provided herein serve as a comprehensive guide for scientists to successfully implement this challenging yet valuable transformation.

References

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link][2]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link][9]

  • SATHEE. (n.d.). Chemistry Heck Reaction. [Link][12]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link][7]

  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. [Link][6]

  • Gagnier, S. V., & Gribble, G. W. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. ACS Catalysis, 5(5), 2945-2949. [Link][13]

  • Stolle, A., et al. (2021). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Green Chemistry, 23(11), 4059-4064. [Link][1]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][10]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link][11]

  • Kumar, S., et al. (2018). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 47(39), 13978-13990. [Link][4]

  • Liu, C., et al. (2013). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Catalysis Science & Technology, 3(7), 1892-1898. [Link][14]

  • Werner, E. W., & Sigman, M. S. (2011). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. Journal of the American Chemical Society, 133(26), 9692-9695. [Link][5]

  • Gevorgyan, V., & Khedkar, V. (2019). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 59(1-2), 121-131. [Link][15]

  • Diers, E., & Ackermann, L. (2012). Palladium-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 8, 1291-1298. [Link][16]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1171-1200). John Wiley & Sons, Inc. [Link]

  • Wang, X., et al. (2012). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[2][9][12]-Triazoles. Molecules, 17(9), 10447-10455. [Link][3]

  • Larhed, M., & Hallberg, A. (1996). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582-9584. [Link]

  • Zultanski, S. L., & Fu, G. C. (2011). Palladium-Catalyzed Heck Reactions of Aryl Chlorides. In Modern Arylation Methods (pp. 1-31). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2,6-diiodo-4-(trifluoromethyl)phenol following the electrophilic iodination of 4-(trifluoromethyl)phenol[1].

By synthesizing field-proven insights with chemical causality, this guide provides a self-validating framework to resolve common bottlenecks in your purification workflow.

Mechanistic FAQs: Understanding Your Reaction Matrix

Q: Why is my crude product heavily contaminated with a dark purple/brown coloration, and how does it affect purification? Causality: The dark coloration is caused by unreacted molecular iodine (


) trapped within the organic matrix[2]. Because iodine is highly soluble in organic solvents, it will co-elute during chromatography and co-crystallize with your product. If left unaddressed, residual iodine will poison transition-metal catalysts in downstream cross-coupling reactions (e.g., Suzuki or Sonogashira).
Solution:  Perform a reductive quench using aqueous sodium thiosulfate (

) or thiourea[2]. This reduces the non-polar

into highly polar iodide ions (

), driving them exclusively into the aqueous phase.

Q: How can I efficiently separate the mono-iodinated byproduct from the di-iodinated target without relying solely on chromatography? Causality: Separation by standard chromatography is difficult due to similar polarities. However, you can exploit the thermodynamic acidity (pKa) of the phenols. The starting material, 4-(trifluoromethyl)phenol, has a pKa of 8.67[3]. Each iodine atom added to the ortho position exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide anion. Consequently, the pKa of the target 2,6-diiodo-4-(trifluoromethyl)phenol drops significantly to approximately 5.5. Solution: Utilize a pH-controlled liquid-liquid extraction. By washing the organic layer with a buffer adjusted to pH 7.0, the di-iodo product (>95% ionized) partitions into the aqueous phase, while the starting material and mono-iodo byproduct remain in the organic phase.

Q: Why does my product streak on the silica gel column, leading to poor resolution? Causality: Phenols with low pKa values partially deprotonate on the slightly basic/neutral surface of standard silica gel. This dynamic equilibrium between the neutral phenol and the phenoxide anion causes broad, tailing bands. Solution: Acidify the mobile phase with 1% acetic acid (AcOH) to suppress ionization and maintain the molecule in its neutral state.

Quantitative Data Summary

To aid in tracking your reaction and purification, refer to the following physicochemical parameters of the reaction components:

CompoundSubstitutionMolecular WeightpKaRf (Hexane:EtOAc 8:2)Visual State
4-(Trifluoromethyl)phenol None162.11 g/mol [1]8.67[3]~0.65White/Yellowish Crystal[4]
2-Iodo-4-(trifluoromethyl)phenol Mono-iodo288.01 g/mol ~7.1~0.50Pale Yellow Oil/Solid
2,6-Diiodo-4-(trifluoromethyl)phenol Di-iodo413.90 g/mol [5]~5.5~0.35White/Yellow Solid[5]

Purification Workflow Visualization

Purification SM Crude Reaction Mixture (Di-iodo, Mono-iodo, SM, I2) Quench Redox Quench (Na2S2O3 Wash) SM->Quench Remove I2 Extract pH-Controlled Extraction (Separation by pKa) Quench->Extract Organic Phase Chroma Silica Chromatography (Hexane/EtOAc + 1% AcOH) Extract->Chroma Isolate Di-iodo Cryst Recrystallization (Heptane/Toluene) Chroma->Cryst Pooled Fractions Pure Pure 2,6-Diiodo-4-(trifluoromethyl)phenol (>98% Purity) Cryst->Pure Filter & Dry

Workflow for the purification of 2,6-diiodo-4-(trifluoromethyl)phenol.

Self-Validating Experimental Protocol

This workflow integrates chemical causality with self-validating checkpoints to ensure high-purity isolation.

Step 1: Reductive Quenching of Excess Iodine

Objective: Eliminate


 to prevent catalyst poisoning and co-elution.
  • Dilute the crude reaction mixture with an equal volume of ethyl acetate (EtOAc) or diethyl ether[2].

  • Add a 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ) or 5% thiourea[2] in a 1:1 volume ratio to the organic layer.
    
  • Stir vigorously for 15 minutes at room temperature.

  • Validation Checkpoint: Observe the phase separation. The organic layer must transition from a dark violet/brown to a pale yellow or colorless state[2]. Causality: If a pink or brown hue persists, unreduced

    
     is still present. Add an additional 0.5 equivalents of the quenching agent and repeat agitation until the color dissipates.
    
Step 2: pH-Driven Liquid-Liquid Extraction

Objective: Isolate the di-iodo product by exploiting its heightened acidity.

  • Separate the pale yellow organic layer from Step 1.

  • Wash the organic layer with a 0.5 M phosphate buffer adjusted to pH 7.0.

  • Validation Checkpoint: Test the pH of the aqueous extract. It must remain near 7.0. Causality: At this pH, the di-iodo product (pKa ~5.5) is deprotonated and moves into the aqueous phase, while the starting material (pKa 8.67) remains organic.

  • Separate the aqueous phase and acidify it to pH < 3 using 2 M HCl.

  • Validation Checkpoint: The aqueous phase will turn cloudy as the 2,6-diiodo-4-(trifluoromethyl)phenol protonates and precipitates out of solution.

  • Extract the acidified aqueous phase with fresh EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure[2].
    
Step 3: Acid-Suppressed Silica Gel Chromatography

Objective: Remove trace organic impurities and structural isomers.

  • Pack a silica gel column using a solvent system of Hexane:EtOAc (9:1) containing 1% glacial acetic acid.

  • Load the concentrated extract onto the column.

  • Elute using a gradient from 9:1 to 8:2 Hexane:EtOAc (maintaining 1% AcOH).

  • Validation Checkpoint: Spot fractions on a TLC plate and develop in Hexane:EtOAc (8:2). The target compound will appear at an Rf of ~0.35. Causality: The addition of 1% AcOH ensures the spot is tight and circular; if the spot resembles a comet (streaking), the acid concentration in the mobile phase is too low.

Step 4: Recrystallization

Objective: Achieve >98% crystalline purity.

  • Dissolve the pooled, concentrated fractions in a minimum boiling volume of heptane (with a few drops of toluene if solubility is too low).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-6 °C)[4] for 2 hours.

  • Validation Checkpoint: White to yellowish crystals[4] should form. Filter the crystals under vacuum and wash with ice-cold heptane. Determine the melting point; pure 2,6-diiodo-4-(trifluoromethyl)phenol melts sharply at 104–105 °C[5].

References

  • ChemicalBook. "2-Iodo-4-(trifluoroMethyl)phenol synthesis". Source: ChemicalBook. 2[2]

  • Sigma-Aldrich. "4-IODO-2-(TRIFLUOROMETHYL)PHENOL | 1132942-88-1". Source: Sigma-Aldrich.

  • PubChem. "4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874". Source: National Institutes of Health. 1[1]

  • Fisher Scientific. "2,6-Dijod-4-(trifluormethyl)phenol, 97 %". Source: Fisher Scientific / Thermo Scientific Alfa Aesar. 5[5]

  • ChemicalBook. "4-Trifluoromethylphenol CAS#: 402-45-9". Source: ChemicalBook. 3[3]

  • GuideChem. "4-Trifluoromethylphenol 402-45-9 wiki". Source: GuideChem. 4[4]

Sources

Technical Support Center: Catalyst Selection for Reactions with 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-diiodo-4-(trifluoromethyl)phenol. This document provides practical, in-depth guidance on catalyst selection and troubleshooting for common synthetic transformations involving this versatile but challenging substrate. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a predictive framework for future success.

The unique structure of 2,6-diiodo-4-(trifluoromethyl)phenol, featuring two reactive iodine atoms ortho to a phenolic hydroxyl group and a strong electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in catalyst selection. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Catalyst Selection for Cross-Coupling

Q1: I want to perform a cross-coupling reaction on 2,6-diiodo-4-(trifluoromethyl)phenol. Where do I start with catalyst selection?

A1: Your starting point depends on the desired C-C or C-N bond formation. For this substrate, palladium-catalyzed cross-coupling reactions are the most common and effective. The two C-I bonds are highly susceptible to oxidative addition by a Pd(0) complex, which is the crucial first step in most cross-coupling catalytic cycles.[1][2]

Here is a general decision-making workflow:

start Desired Reaction Type? suzuki C(sp2)-C(sp2) (Suzuki-Miyaura) start->suzuki Aryl/Vinyl Boronic Acid sonogashira C(sp2)-C(sp) (Sonogashira) start->sonogashira Terminal Alkyne buchwald C(sp2)-N (Buchwald-Hartwig) start->buchwald Amine (Primary/Secondary) suzuki_cat Catalyst System: - Pd Source: Pd(OAc)2, PdCl2(dppf) - Ligand: SPhos, XPhos, PPh3 - Base: K3PO4, Cs2CO3 suzuki->suzuki_cat sonogashira_cat Catalyst System: - Pd Source: PdCl2(PPh3)2 - Co-catalyst: CuI - Base: Et3N, DIPEA sonogashira->sonogashira_cat buchwald_cat Catalyst System: - Pd Source: Pd2(dba)3, Pd(OAc)2 - Ligand: RuPhos, BrettPhos - Base: NaOtBu, LHMDS buchwald->buchwald_cat

Caption: Initial catalyst system selection based on reaction type.

  • For Suzuki-Miyaura (C-C bond with boronic acids): Start with a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like PdCl₂(dppf). Combine this with a suitable phosphine ligand and a carbonate or phosphate base.[3]

  • For Sonogashira (C-C bond with terminal alkynes): A classic system of a palladium source (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (CuI) is the standard choice. An amine base, which also often serves as the solvent, is required.[4][5]

  • For Buchwald-Hartwig (C-N bond with amines): This reaction is highly dependent on the ligand. Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Hartwig ligand families) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[6][7]

Section 2: Suzuki-Miyaura Coupling Guide

Q2: What is the best catalyst system for a Suzuki-Miyaura coupling with 2,6-diiodo-4-(trifluoromethyl)phenol?

A2: There is no single "best" system, as the optimal choice depends on your specific boronic acid partner and desired outcome (mono- vs. di-substitution). However, due to the steric hindrance from the two ortho-iodine atoms, a robust catalytic system is necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Expert Insights
Pd Source Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(OAc)₂ is a versatile precursor. PdCl₂(dppf) is an air-stable precatalyst that often shows good activity with hindered substrates.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich monophosphine ligands are excellent for coupling hindered aryl halides as they promote the formation of the active monoligated Pd(0) species.[8]
Base K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.)These are strong, non-nucleophilic bases effective for transmetalation with boronic acids, especially in sterically demanding cases.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OA polar aprotic solvent is generally preferred. The small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 80-110 °CThe C-I bond is reactive, but the steric hindrance may require elevated temperatures to achieve a reasonable reaction rate.

Q3: My Suzuki reaction is giving a low yield. What should I troubleshoot?

A3: Low yields are a common problem.[3][9] Use a systematic approach to identify the cause. The following flowchart outlines a logical troubleshooting sequence.

start Low Yield in Suzuki Reaction q1 Is Starting Material Consumed? (Check by TLC/LCMS) start->q1 no_conversion Possible Catalyst Inactivity q1->no_conversion No side_products Side Reactions Dominating q1->side_products Yes no_conversion_actions 1. Degas solvent thoroughly (Ar/N2 sparging). 2. Use a fresh, active catalyst/ligand. 3. Increase temperature. 4. Screen different bases (e.g., switch K3PO4 to Cs2CO3). no_conversion->no_conversion_actions side_products_actions 1. Check for homocoupling of boronic acid.   -> Ensure rigorous degassing. 2. Check for protodeboronation (loss of B(OH)2 group).   -> Use fresh boronic acid, avoid prolonged heating. 3. Check for starting material homocoupling. side_products->side_products_actions

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Expert Tip: The most frequent culprits are inactive catalysts due to oxygen exposure and suboptimal base/solvent combinations.[3][10] Always ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed before adding the palladium catalyst. Homocoupling of the boronic acid is a common side reaction often caused by the presence of oxygen.[1]

Q4: How can I achieve selective mono-arylation instead of di-arylation?

A4: Achieving selective mono-substitution on a di-iodinated substrate is a significant challenge because the second C-I bond can be highly reactive after the first coupling. The selectivity is a result of the competition between the catalyst dissociating from the mono-arylated product versus it remaining bound and undergoing a second oxidative addition.[11][12][13]

Strategies for Promoting Mono-arylation:

  • Stoichiometry: Use a slight excess of the diiodo-phenol (e.g., 1.2-1.5 equivalents) relative to the boronic acid (1.0 equivalent). This statistically favors mono-substitution.

  • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate. This can sometimes disfavor the second, more sterically hindered coupling.

  • Ligand Choice: While bulky ligands are good for activating the C-I bond, extremely bulky ligands can sometimes favor di-arylation by remaining coordinated to the product molecule.[11][13] Counterintuitively, a less bulky ligand like PPh₃ might offer better selectivity in some cases, though likely at the cost of reaction speed.

  • Mechanochemical Approaches: Recent research has shown that mechanochemical (ball-milling) conditions can promote selective mono-arylation by causing the mono-substituted product to crystallize in situ, effectively removing it from the reaction mixture and preventing a second coupling.[14]

Section 3: Sonogashira Coupling Guide

Q5: What is a reliable catalyst system for the Sonogashira coupling of this substrate?

A5: The Sonogashira reaction is robust for aryl iodides.[4] A well-established catalyst system should provide good results. The reaction is typically performed under mild, basic conditions.[5]

Table 2: Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Expert Insights
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)This is a classic, reliable, and commercially available catalyst for Sonogashira couplings.
Co-catalyst CuI (4-10 mol%)The copper(I) salt is crucial for activating the terminal alkyne to form a copper acetylide intermediate.[15][16]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPEA)The amine base neutralizes the HI byproduct and often serves as the solvent.[4][15] Anhydrous conditions are recommended.
Temperature Room Temperature to 65 °CAryl iodides are highly reactive in Sonogashira couplings and often react efficiently without significant heating.[4][17]

Q6: My Sonogashira reaction is failing. I see a lot of alkyne homocoupling (Glaser coupling). How can I fix this?

A6: Glaser homocoupling is a copper-mediated side reaction promoted by oxygen. Its prevalence indicates a problem with your inert atmosphere technique.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the catalysts. Use several freeze-pump-thaw cycles for the best results, or at a minimum, sparge the solvent with argon or nitrogen for 30-60 minutes.[15]

  • Fresh Reagents: Use a fresh bottle of your amine solvent/base. Old bottles can accumulate peroxides and other impurities.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These often require a different ligand (e.g., a bulky phosphine) and may need higher temperatures, but they completely eliminate the possibility of Glaser coupling.

Section 4: Buchwald-Hartwig Amination Guide

Q7: The phenolic -OH group seems to be interfering with my Buchwald-Hartwig amination. What should I do?

A7: This is a valid concern. The acidic proton of the phenol can react with the strong base (e.g., NaOtBu) required for the amination, potentially consuming the base and interfering with the catalytic cycle.

Two Primary Strategies:

  • Use Excess Base: The simplest approach is to add an additional equivalent of base to deprotonate the phenol, plus the standard amount required for the amination itself (typically 1.2-2.0 equivalents). The resulting phenoxide is generally compatible with the reaction.

  • Protecting Group Strategy: If using excess base is problematic or leads to side reactions, protect the phenol as a stable ether (e.g., methyl or benzyl ether) before performing the amination. This adds steps to your synthesis but can lead to a cleaner reaction and higher yield. The protecting group can be removed in a subsequent step.

For the amination itself, the choice of a bulky, electron-rich dialkylbiaryl phosphine ligand is critical for coupling aryl halides.[7][18]

Table 3: Recommended Catalyst System for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Expert Insights
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common and effective palladium precursors for generating the active Pd(0) catalyst in situ.
Ligand RuPhos or BrettPhos (1.1-1.2 eq. to Pd)These state-of-the-art ligands are designed for high activity and broad substrate scope, including reactions with primary amines.[19]
Base NaOtBu or LHMDS (2.2-3.0 eq. if -OH is unprotected)A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[7]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

General Experimental Protocol: A Model Suzuki-Miyaura Reaction

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,6-diiodo-4-(trifluoromethyl)phenol (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[10]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) and dissolve in a small amount of degassed solvent. Add this catalyst solution to the main reaction flask via syringe under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][10]

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. National Institutes of Health. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Low yield of Suzuki coupling reaction discussion. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. National Institutes of Health. Available at: [Link]

  • Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. Jiao Research Group. Available at: [Link]

  • Tips on increasing yield of Miyaura coupling reaction? Reddit. Available at: [Link]

  • Direct multiple C–H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikidoc. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. MDPI. Available at: [Link]

  • Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Hokkaido University. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Direct Monoarylation of Aryl C-H Bond with Iodoarenes. ResearchGate. Available at: [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. ResearchGate. Available at: [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Synthesis of 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 2,6-Diiodo-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, ensuring a successful and efficient experimental outcome. The following question-and-answer format directly addresses common challenges, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Question 1: My reaction is sluggish, and I'm observing low conversion of the starting material, 4-(trifluoromethyl)phenol. What are the likely causes and how can I improve the reaction rate and yield?

Answer: A low or slow conversion rate in the di-iodination of 4-(trifluoromethyl)phenol can stem from several factors related to the activation of the aromatic ring and the potency of the iodinating agent. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the trifluoromethyl group is strongly deactivating, which can make the second iodination step more challenging than the first.

Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Activation of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an activating agent or conversion to a more potent electrophilic species to efficiently iodinate an aromatic ring.[1]

    • Solution 1: Use of a Base: The reaction is often performed in the presence of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The base deprotonates the phenol to the more nucleophilic phenoxide ion, which significantly accelerates the rate of electrophilic aromatic substitution.[2]

    • Solution 2: Employ a more reactive iodinating agent: Consider using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[3][4] These reagents are more electrophilic than I₂ and can be particularly effective for less reactive substrates. NIS, when activated by a strong acid, can iodinate even deactivated aromatic compounds.[5]

  • Suboptimal Reaction Conditions:

    • Solution: Solvent and Temperature Optimization: The choice of solvent can influence reaction rates. A mixture of tetrahydrofuran (THF) and water is commonly used for this reaction.[2] If the reaction is slow at room temperature, gentle heating can be applied. However, be cautious, as higher temperatures can also lead to side reactions.

  • Stoichiometry of Reagents:

    • Solution: Ensure Appropriate Molar Ratios: For di-iodination, at least two equivalents of the iodinating agent are required. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

Question 2: I am observing the formation of multiple products, primarily the mono-iodinated intermediate, 2-iodo-4-(trifluoromethyl)phenol, and unreacted starting material. How can I improve the selectivity towards the di-iodinated product?

Answer: The formation of a mixture of mono- and di-iodinated products is a common challenge in this synthesis. Achieving high selectivity for the desired 2,6-diiodo product requires careful control over the reaction conditions.

  • Insufficient Iodinating Agent:

    • Solution: Adjust Stoichiometry: As mentioned previously, ensure you are using at least two equivalents of the iodinating agent per equivalent of 4-(trifluoromethyl)phenol. Using a slight excess will favor the formation of the di-iodinated product. The extent of iodination can be controlled by stoichiometry.[6]

  • Reaction Time:

    • Solution: Monitor the Reaction Progress: The conversion of the mono-iodinated intermediate to the di-iodinated product takes time. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the spot corresponding to the mono-iodinated product has disappeared or is significantly diminished.

  • Stepwise Iodination as an Alternative Strategy:

    • Solution: Isolate the Mono-iodo Intermediate: An alternative approach is to first synthesize and isolate the 2-iodo-4-(trifluoromethyl)phenol.[2] This intermediate can then be subjected to a second iodination step. This two-step process can sometimes provide better overall yield and purity of the final di-iodinated product.

Purification Challenges

Question 3: My crude product is a difficult-to-separate mixture of the desired 2,6-diiodo-4-(trifluoromethyl)phenol, the mono-iodinated intermediate, and starting material. What is the best purification strategy?

Answer: Purification of the crude product mixture is a critical step to obtain the desired compound in high purity. A combination of techniques is often necessary.

  • Column Chromatography:

    • Methodology: Flash column chromatography on silica gel is the most effective method for separating the components of the reaction mixture.[2][7]

    • Solvent System: A gradient elution is typically employed. Start with a non-polar solvent like petroleum ether or hexanes and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.[2] The less polar starting material will elute first, followed by the mono-iodinated product, and finally the more polar di-iodinated product. Careful monitoring of the fractions by TLC is essential to ensure a clean separation.

  • Recrystallization:

    • Application: Recrystallization can be an effective technique for purifying the final product after column chromatography, or for purifying a crude product that is already relatively rich in the desired compound.[8][9]

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.[6] Experimentation with different solvent systems may be necessary to find the optimal conditions.

  • Removal of Residual Iodine:

    • Problem: A common impurity that can discolor the product is residual iodine from the reaction.

    • Solution: During the work-up, washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine.[2]

Question 4: How can I confirm the identity and purity of my final product?

Answer: Proper characterization is essential to confirm that you have synthesized the correct compound and to assess its purity. A combination of spectroscopic and physical methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 2,6-diiodo-4-(trifluoromethyl)phenol is expected to show a singlet for the two equivalent aromatic protons. For comparison, the related compound 2,6-diiodo-4-nitrophenol shows a singlet for its aromatic protons.[10]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected.[11]

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, which should correspond to that of 2,6-diiodo-4-(trifluoromethyl)phenol (413.90 g/mol ).[12]

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 2,6-diiodo-4-(trifluoromethyl)phenol is 104-105 °C.

Experimental Protocols

Protocol 1: Direct Di-iodination of 4-(Trifluoromethyl)phenol

This protocol is adapted from established procedures for the iodination of phenols and is designed to favor the formation of the di-iodinated product.[2][3]

Materials:

  • 4-(Trifluoromethyl)phenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 5% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Dichloromethane (or other suitable solvents for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(trifluoromethyl)phenol in a 1:1 mixture of THF and water.

  • Addition of Reagents: To the stirred solution, add 2.2 equivalents of sodium bicarbonate, followed by the portion-wise addition of 2.1 equivalents of iodine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and dichloromethane.

ReagentMolar Ratio (to starting phenol)
4-(Trifluoromethyl)phenol1.0
Iodine (I₂)2.1
Sodium Bicarbonate (NaHCO₃)2.2
Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-(Trifluoromethyl)phenol in THF/Water reagents Add NaHCO3 and I2 start->reagents reaction Stir at RT (or gentle heat) Monitor by TLC reagents->reaction quench Quench with Na2S2O3 reaction->quench extract Extract with Ether/EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 2,6-Diiodo-4-(trifluoromethyl)phenol chromatography->product

Caption: A streamlined workflow for the synthesis of 2,6-Diiodo-4-(trifluoromethyl)phenol.

Understanding the Mechanism

The synthesis of 2,6-diiodo-4-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

IodinationMechanism phenol 4-(Trifluoromethyl)phenol phenoxide Phenoxide Ion (More Nucleophilic) phenol->phenoxide Base (e.g., NaHCO3) intermediate1 Mono-iodo Intermediate (Wheland Intermediate) phenoxide->intermediate1 Electrophilic Attack by I2 iodine Iodine (I2) mono_product 2-Iodo-4-(trifluoromethyl)phenol intermediate1->mono_product Deprotonation intermediate2 Di-iodo Intermediate (Wheland Intermediate) mono_product->intermediate2 Second Electrophilic Attack by I2 di_product 2,6-Diiodo-4-(trifluoromethyl)phenol intermediate2->di_product Deprotonation

Sources

workup procedure for reactions involving 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Diiodo-4-(trifluoromethyl)phenol

Welcome to the technical support resource for researchers working with 2,6-Diiodo-4-(trifluoromethyl)phenol. This guide, structured in a question-and-answer format, provides in-depth procedural information and troubleshooting advice for the workup of reactions involving this versatile but challenging reagent. As Senior Application Scientists, we have compiled these field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of 2,6-Diiodo-4-(trifluoromethyl)phenol that influence workup procedures?

Answer: Understanding the unique combination of functional groups in this molecule is paramount for designing an effective workup.

  • Acidity: The phenol hydroxyl group is acidic. The presence of three strong electron-withdrawing groups (two iodines and one trifluoromethyl) significantly lowers the pKa compared to unsubstituted phenol, making it a stronger acid. This property is the cornerstone of its separation from non-acidic products via basic extraction.

  • High Molecular Weight & Lipophilicity: With a molecular weight of 413.9 g/mol and the presence of two large iodine atoms and a lipophilic trifluoromethyl group, the compound is highly soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Diethyl Ether) but practically insoluble in neutral or acidic water.[1][2][3]

  • Solid State: The compound is a crystalline solid with a melting point of 104-105 °C, which can be advantageous for purification by recrystallization.

  • Reactivity of C-I Bonds: The carbon-iodine bonds can be susceptible to cleavage (de-iodination) under certain conditions, such as catalytic hydrogenation or with strong reducing agents. This must be considered when quenching a reaction.

PropertyValueSource
Molecular Formula C₇H₃F₃I₂O[1]
Molecular Weight 413.9 g/mol [1]
Appearance Solid, Crystalline[1]
Melting Point 104-105 °C
Safety GHS05 (Corrosive)
Storage 4°C, protect from light, under nitrogen
Q2: I've completed a reaction where 2,6-Diiodo-4-(trifluoromethyl)phenol was a starting material. How do I remove the unreacted phenol from my neutral or basic product?

Answer: This is the most common scenario and is addressed with a standard acid-base extraction. The acidic nature of the phenol allows it to be selectively moved into an aqueous layer.

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The phenol will be deprotonated to its corresponding sodium phenoxide salt, which is water-soluble.

  • Separation: The phenoxide salt will be in the aqueous layer, while your neutral or basic product remains in the organic layer. Separate the two layers.

  • Repeat: For efficient removal, repeat the basic wash one or two more times.

  • Final Washes: Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove residual base and break any potential emulsions.[4][5]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.[5][6]

Q3: I have synthesized 2,6-Diiodo-4-(trifluoromethyl)phenol via electrophilic iodination. What is the recommended workup procedure?

Answer: The workup for an iodination reaction primarily focuses on removing the excess iodinating agent and purifying the final product. A common method involves using iodine (I₂) in the presence of a base or oxidant.[6][7]

  • Quench Excess Iodine: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Add a 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the dark iodine color disappears.[6][7][8] This reduces the excess I₂ to colorless iodide (I⁻).

  • Acidification: If the reaction was performed under basic or neutral conditions, slowly add a 1-2 M solution of hydrochloric acid (HCl) to acidify the mixture to a pH of ~2-4.[7][9] This will protonate the phenoxide, causing the product to precipitate as a solid.

  • Isolation/Extraction:

    • If a solid precipitates: Isolate the product by vacuum filtration, washing the filter cake with cold water.[7]

    • If no solid forms or for higher recovery: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.[6][8]

  • Organic Phase Workup: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel.[6][7][9]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion During Basic Wash The sodium phenoxide salt of the high-molecular-weight phenol is acting as a surfactant.Add a significant amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.
Product Loss or De-iodination The workup conditions are too harsh. Reductive quenching agents, prolonged heating, or certain pH extremes can cause C-I bond cleavage.Use milder reagents and conditions. Perform quenches at 0 °C. Ensure the reaction product is stable to the chosen pH range before beginning the workup. If a reaction is sensitive, buffer the aqueous solutions.
Iodine Color Returns After Thiosulfate Wash Incomplete reaction or air oxidation of residual iodide back to iodine, especially under acidic conditions.Ensure the initial quench is complete. If color returns in the organic phase, wash again with fresh thiosulfate solution. Work quickly and avoid prolonged exposure to air after acidification.
Product Fails to Crystallize/Precipitate The product is too soluble in the current solvent system, or the concentration is too low.If precipitation after acidification fails, proceed with an extraction into an organic solvent. For recrystallization, ensure you are using a solvent system where the product has high solubility when hot and low solubility when cold. Try adding an anti-solvent (e.g., hexanes) dropwise to a solution of your product in a good solvent (e.g., ethyl acetate) until turbidity is observed, then cool.
Final Product is Contaminated with Triphenylphosphine Oxide (TPPO) If the reaction used a reagent like triphenylphosphine (e.g., in a Mitsunobu or Appel reaction), TPPO can be a notoriously difficult byproduct to remove.TPPO has low solubility in non-polar solvents. Concentrate the crude mixture, triturate or suspend the residue in a solvent like cold diethyl ether or a hexane/ether mixture, and filter. The TPPO should remain as a solid. Alternatively, column chromatography with a less polar eluent system can be effective.[10]

Experimental Workflows & Protocols

Protocol 1: General Workup to Remove Unreacted Phenol

This workflow is designed for reactions where 2,6-Diiodo-4-(trifluoromethyl)phenol is a starting material and the desired product is non-acidic.

G cluster_0 Reaction Phase cluster_1 Extraction & Washing cluster_2 Isolation Reaction Crude Reaction Mixture in Organic Solvent AddBase 1. Add 1M NaOH (aq) to Separatory Funnel Reaction->AddBase Separate1 2. Separate Layers AddBase->Separate1 WashBrine 3. Wash Organic Layer with Brine Separate1->WashBrine Organic Layer Aqueous Aqueous Layer: Contains Sodium Phenoxide Salt (Discard) Separate1->Aqueous Aqueous Layer Dry 4. Dry Organic Layer (e.g., Na2SO4) WashBrine->Dry Filter 5. Filter Dry->Filter Concentrate 6. Concentrate Under Reduced Pressure Filter->Concentrate Purify 7. Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify

Caption: Workflow for isolating a non-acidic product.

Protocol 2: Workup for Iodination Synthesis

This workflow details the steps following an electrophilic iodination reaction to produce 2,6-Diiodo-4-(trifluoromethyl)phenol.

G cluster_0 Reaction Quenching cluster_1 Product Isolation cluster_2 Purification Reaction Crude Reaction Mixture (Post-Iodination) Quench 1. Cool to 0°C 2. Add 10% Na2S2O3 (aq) until colorless Reaction->Quench Acidify 3. Acidify to pH 2-4 with 1M HCl (aq) Quench->Acidify Extract 4. Extract with Ethyl Acetate (3x) Acidify->Extract Wash 5. Wash Organic Layer (Water, then Brine) Extract->Wash Dry 6. Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate 7. Concentrate Under Reduced Pressure Dry->Concentrate Final 8. Recrystallize or Perform Chromatography Concentrate->Final

Caption: Workflow for synthesizing the title compound.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - studylib.net. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - SciELO. [Link]

  • CN101318881A - Method for preparing iodo-phenol compound - Google P
  • Iodination of phenol. [Link]

  • EP2394984A1 - Process for the iodination of phenolic derivatives - Google P
  • Difluoromethylation of Phenols - Organic Syntheses. [Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

  • 2,6-Diiodo-4-(trifluoromethyl)phenol | 169255-50-9 - SigmaAldrich.cn. [Link]

  • 2,6-Dinitro-4-(trifluoromethyl)phenol | C7H3F3N2O5 | CID 164591 - PubChem. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. [Link]

  • WO1998013334A1 - Process for the preparation of iohexol - Google P
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. [Link]

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Validation & Comparative

Comparative Reactivity Guide: 2,6-Diiodo- vs. 2,6-Dibromo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing complex halogenated building blocks, the choice between 2,6-diiodo-4-(trifluoromethyl)phenol and 2,6-dibromo-4-(trifluoromethyl)phenol dictates the downstream synthetic strategy. Both molecules feature a highly electron-deficient aromatic ring driven by the para-trifluoromethyl (-CF₃) group, which significantly increases the acidity of the phenolic hydroxyl group. However, the divergence in the ortho-halogens (Iodine vs. Bromine) creates profound differences in Bond Dissociation Energy (BDE), steric bulk, and inductive electron withdrawal.

This guide objectively compares the reactivity profiles of these two reagents, providing causality-driven insights and self-validating experimental protocols to optimize transition-metal catalysis, halogen-metal exchange, and orthogonal functionalization.

Part 1: Physicochemical & Electronic Profiling

To predict the reactivity of these phenols, one must analyze the fundamental properties of the carbon-halogen (C–X) bonds and the atomic radii of the halogens. The table below summarizes the critical quantitative parameters governing their behavior.

Quantitative Comparison Table
Property2,6-Diiodo-4-(CF₃)phenol2,6-Dibromo-4-(CF₃)phenolCausality / Synthetic Implication
C–X Bond Dissociation Energy (BDE) ~65.5 kcal/mol~81.0 kcal/molLower C–I BDE dramatically accelerates oxidative addition in Pd/Cu catalysis[1].
Electronegativity (Pauling) 2.662.96Bromine's stronger inductive (-I) effect stabilizes the phenoxide anion better than Iodine.
Estimated pKa (in H₂O) ~6.2~5.8The dibromo derivative is more acidic, making it a superior hydrogen-bond donor for organocatalysis [2].
Van der Waals Radius (X) 1.98 Å1.85 ÅIodine creates significant steric shielding around the -OH group, hindering direct O-alkylation.
Halogen-Metal Exchange Rate Extremely Fast (< 5 min)Moderate (15–30 min)Iodine undergoes rapid, low-temperature lithium-halogen exchange with n-BuLi or i-PrMgCl.

Part 2: Mechanistic Pathways & Reactivity Divergence

Transition-Metal Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig)

The most significant divergence between these two molecules lies in their kinetic profiles during cross-coupling. The rate-determining step in most Palladium-catalyzed cross-couplings is the oxidative addition of the active Pd(0) species into the C–X bond.

  • The Diiodo Advantage: Because the C–I bond is approximately 15.5 kcal/mol weaker than the C–Br bond, 2,6-diiodo-4-(trifluoromethyl)phenol undergoes oxidative addition exergonically and rapidly at room temperature.

  • The Dibromo Strategy: The C–Br bond requires elevated thermal energy (typically 80–100 °C) and electron-rich ligands (e.g., XPhos, dppf) to force oxidative addition[3]. However, this kinetic barrier allows the dibromo compound to be used in orthogonal functionalization —you can functionalize the phenol oxygen or the -CF₃ group without inadvertently cleaving the C–Br bonds.

Steric Hindrance in O-Functionalization

Protecting the phenolic -OH (e.g., as a Methoxymethyl (MOM) or Benzyl ether) is often required before subjecting these molecules to strong nucleophiles or bases. The 2,6-diiodo compound presents severe steric bulk. The large electron clouds of the two adjacent iodine atoms restrict the trajectory of electrophiles approaching the oxygen. Consequently, O-alkylation of the diiodo compound requires highly reactive electrophiles and longer reaction times compared to the dibromo analog.

Part 3: Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, the researcher can confirm the mechanistic causality described above.

Protocol A: Chemoselective Suzuki-Miyaura Mono-Coupling

Objective: Demonstrate the kinetic disparity in oxidative addition between the Diiodo and Dibromo derivatives.

Materials:

  • Substrate: 2,6-Diiodo- or 2,6-Dibromo-4-(trifluoromethyl)phenol (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: THF/H₂O (4:1, 0.1 M), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the substrate, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a stream of Argon.

  • Solvent Introduction: Inject the degassed THF/H₂O mixture.

  • Reaction Execution (Diiodo): Stir at 25 °C .

  • Reaction Execution (Dibromo): Stir at 25 °C for 2 hours, then heat to 90 °C .

  • Self-Validation Checkpoint (LC-MS/TLC):

    • Diiodo Flask: At 2 hours (25 °C), LC-MS will show >95% conversion to the mono-coupled product (3-iodo-5-phenyl-4-hydroxy-benzotrifluoride). The low C–I BDE allows room-temperature activation.

    • Dibromo Flask: At 2 hours (25 °C), LC-MS will show 0% conversion (recovered starting material). Conversion will only begin after heating to 90 °C, validating the thermodynamic barrier of the C–Br bond.

Protocol B: Sterically Hindered Phenol Protection (MOM Ether Synthesis)

Objective: Protect the acidic phenol while navigating the steric shielding of the ortho-halogens.

Step-by-Step Methodology:

  • Dissolve the halogenated phenol (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under Argon.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Causality: The high acidity of the -CF₃ activated phenol ensures rapid, quantitative deprotonation, evolving H₂ gas.

  • Stir for 15 minutes until gas evolution ceases, forming the deep-yellow phenoxide.

  • Add Chloromethyl methyl ether (MOM-Cl, 1.5 mmol) dropwise.

  • Self-Validation Checkpoint: The dibromo phenoxide will react completely within 2 hours at room temperature. The diiodo phenoxide, due to the 1.98 Å Van der Waals radius of Iodine, requires stirring for 12–16 hours or mild heating (40 °C) to achieve full conversion.

Part 4: Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd_I Oxidative Addition (C-I) Fast, 25 °C Pd0->OxAdd_I 2,6-diiodo OxAdd_Br Oxidative Addition (C-Br) Slow, 90 °C Pd0->OxAdd_Br 2,6-dibromo Transmet Transmetalation Ar-B(OH)2 OxAdd_I->Transmet OxAdd_Br->Transmet RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Regeneration

Fig 1. Divergent oxidative addition kinetics in Pd-catalyzed cross-coupling.

DecisionTree Start Identify Synthetic Goal Goal1 Rapid Cross-Coupling (Mild Conditions) Start->Goal1 Goal2 Orthogonal Coupling (Sequential Functionalization) Start->Goal2 Goal3 Maximized Acidity (Organocatalysis/H-Bonding) Start->Goal3 SelectI Select 2,6-Diiodo - Low C-X BDE - Fast Ox. Addition Goal1->SelectI SelectBr Select 2,6-Dibromo - High Electronegativity - Chemoselective Control Goal2->SelectBr Retain Br Goal3->SelectBr Lower pKa

Fig 2. Decision matrix for selecting between diiodo and dibromo phenol derivatives.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.[Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link][3]

Sources

Alternative Reagents to 2,6-Diiodo-4-(trifluoromethyl)phenol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Utility Dilemma

2,6-Diiodo-4-(trifluoromethyl)phenol (CAS: 169255-50-9) is a highly specialized molecule that serves two distinct, yet equally critical, roles in modern chemistry. First, it is a highly functionalized building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Second, owing to the highly polarized C–I bonds induced by the electron-withdrawing –CF₃ and –OH groups, it acts as a potent Halogen Bond (XB) donor in supramolecular chemistry and drug design.

However, its dual nature often introduces experimental complications. In cross-coupling, the extreme reactivity of the two C–I bonds makes selective mono-functionalization notoriously difficult. In supramolecular assemblies, the acidic phenolic –OH group introduces a competing Hydrogen Bond (HB) pathway that can disrupt the highly directional XB networks. This guide explores the causality behind reagent selection and objectively compares field-proven alternatives to bypass these limitations.

Section 1: The Causality Behind Reagent Selection

As an application scientist, selecting an alternative reagent requires analyzing the mechanistic failure points of the original compound:

  • Kinetic Control in Cross-Coupling: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl . The low bond dissociation energy of the C–I bond means oxidative addition occurs rapidly at room temperature. In a di-iodo system, the second oxidative addition often competes with the first, leading to statistical mixtures of mono- and di-coupled products. Swapping iodine for bromine introduces a kinetic dampening effect, allowing for step-wise control.

  • Sigma-Hole Purity in Halogen Bonding: A halogen bond arises from the interaction between a nucleophile and the electron-deficient "sigma-hole" on the halogen atom. While 2,6-diiodo-4-(trifluoromethyl)phenol has a strong sigma-hole, its –OH group acts as a protic hydrogen bond donor. In polar environments, HB pathways outcompete XB pathways. To isolate XB interactions, the protic group must be eliminated.

XB_Logic Donor sym-Triiodotrifluorobenzene (Pure XB Donor) SigmaHole Sigma-Hole Interaction (Highly Directional) Donor->SigmaHole Exclusive Pathway Acceptor Lewis Base Acceptor (e.g., Halide Anion) SigmaHole->Acceptor Strong Binding Phenol 2,6-Diiodo-4-(CF3)phenol (Dual Donor) Phenol->SigmaHole Aprotic Environment HBond Competing Hydrogen Bond (via -OH group) Phenol->HBond Protic Environment HBond->Acceptor Weak/Mixed Binding

Logical relationship between Halogen Bonding (XB) and Hydrogen Bonding (HB) pathways.

Section 2: Objective Comparison of Alternatives

Depending on your experimental goal, the following alternatives provide superior control over reaction outcomes.

Alternative 1: 2,6-Dibromo-4-(trifluoromethyl)phenol

Best for: Step-wise, selective mono-cross-coupling. Mechanism: The higher C–Br bond dissociation energy requires elevated temperatures (typically >60°C) for palladium oxidative addition. By strictly controlling the stoichiometry of the boronic acid (0.95 eq) and the temperature, the reaction halts cleanly after the first coupling.

Alternative 2: 2-Iodo-4-(trifluoromethyl)phenol

Best for: Asymmetric synthesis and single-site functionalization. Mechanism: By utilizing a mono-iodinated precursor, the risk of over-coupling is mathematically eliminated. It retains the high reactivity of the C–I bond, allowing for mild coupling conditions (room temperature) while preventing the formation of symmetric byproducts.

Alternative 3: sym-Triiodotrifluorobenzene (1,3,5-Trifluoro-2,4,6-triiodobenzene)

Best for: Pure halogen bonding and crystal engineering. Mechanism: This molecule replaces the phenolic –OH with a fluorine atom and adds a third iodine. The alternating highly electronegative fluorine atoms maximize the positive electrostatic potential (sigma-hole) on the iodine atoms. It acts as a pure, highly symmetric XB donor, eliminating HB interference entirely .

Quantitative Data Summary
ReagentPrimary ApplicationCross-Coupling ReactivityHalogen Bond PurityKey Advantage
2,6-Diiodo-4-(CF₃)phenol General Building BlockVery High (Prone to over-coupling)Mixed (HB interference)Dual-functional handles
2,6-Dibromo-4-(CF₃)phenol Step-wise CouplingModerate (High selectivity)Low (Weak sigma-hole)Kinetic control of mono-coupling
2-Iodo-4-(CF₃)phenol Asymmetric SynthesisHigh (Single site)Mixed (HB interference)Zero risk of di-coupling
sym-Triiodotrifluorobenzene Supramolecular ChemistryN/A (Not typically used)Exceptional (Pure XB)3x highly directional XB sites

Section 3: Experimental Workflows & Self-Validating Protocols

Protocol 1: Selective Mono-Suzuki Coupling using the Dibromo Alternative

This protocol is designed as a self-validating system: by intentionally starving the reaction of the nucleophile (0.95 eq) and capping the thermal energy, the kinetic barrier for the second C–Br oxidative addition cannot be breached.

Reagents:

  • 2,6-Dibromo-4-(trifluoromethyl)phenol (1.0 eq)

  • Arylboronic acid (0.95 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve 2,6-Dibromo-4-(trifluoromethyl)phenol and the arylboronic acid in the degassed Dioxane/H₂O mixture.

  • Catalyst Addition: Add K₂CO₃ followed by Pd(dppf)Cl₂. Causality note: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, preventing catalyst trapping by the bulky ortho-substituents.

  • Kinetic Control: Heat the mixture to exactly 60°C. Stir for 4 hours. Do not exceed 60°C, as thermal energy >80°C will initiate the second C–Br activation.

  • Validation: Monitor via GC-MS. The reaction is self-validating when the arylboronic acid is fully consumed, leaving ~5% unreacted starting material and >95% mono-coupled product. No di-coupled mass should be detectable.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Workflow A 2,6-Dibromo-4-(CF3)phenol (Alternative Reagent) B Pd Catalyst + Base (Controlled Temp 60°C) A->B Boronic Acid (0.95 eq) C Mono-Coupled Product (High Selectivity) B->C Fast (1st C-Br activation) D Di-Coupled Product (Requires Excess) C->D Boronic Acid (Excess) Elevated Temp >80°C

Step-wise Suzuki-Miyaura cross-coupling workflow utilizing brominated alternatives.

Protocol 2: Co-Crystallization for Pure Halogen Bonding

This protocol utilizes sym-Triiodotrifluorobenzene to form a 1:1 complex salt with a halide anion, demonstrating pure halogen bonding without hydrogen bond interference.

Reagents:

  • sym-Triiodotrifluorobenzene (sym-TFTIB) (1.0 eq)

  • Tetrabutylammonium chloride (nBu₄NCl) (1.0 eq)

  • Solvent: Dichloromethane (DCM) / Hexane

Step-by-Step Methodology:

  • Dissolution: Dissolve sym-TFTIB and nBu₄NCl in a minimal amount of dry DCM in a glass vial. Causality note: An aprotic solvent is mandatory to ensure no solvent-solute hydrogen bonding competes with the target XB interaction.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing Hexane (anti-solvent).

  • Crystallization: Allow the Hexane to slowly diffuse into the DCM over 48–72 hours at room temperature.

  • Validation: Harvest the resulting crystals. Single-crystal X-ray diffraction will validate the system by revealing a polymeric two-dimensional anionic network characterized by linear C–I···Cl⁻ angles (approx. 180°), confirming a highly directional sigma-hole interaction.

References

  • Halogen Bonding Interactions of sym-Triiodotrifluorobenzene with Halide Anions: A Combined Structural and Theoretical Study. Crystal Growth & Design. Available at:[Link]

Optimizing Catalytic Architectures for the Cross-Coupling of 2,6-Diiodo-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter substrates that test the limits of standard cross-coupling methodologies. 2,6-Diiodo-4-(trifluoromethyl)phenol is one such privileged, yet synthetically demanding, building block. Highly valued in drug discovery and materials science, its trifluoromethyl (-CF₃) group imparts exceptional metabolic stability and lipophilicity, while the central phenolic hydroxyl provides a critical vector for hydrogen bonding.

However, the true synthetic value of this molecule lies in its two ortho-iodine atoms, which serve as orthogonal handles for divergent or symmetric cross-coupling. Successfully functionalizing both positions requires navigating a minefield of steric hindrance, catalyst poisoning, and chemoselectivity issues. This guide provides an in-depth, objective comparison of catalytic systems designed to conquer these challenges, supported by field-proven mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Anatomy of the Challenge

Coupling at the 2- and 6-positions of a phenol presents formidable steric and electronic barriers:

  • Extreme Steric Hindrance: The adjacent hydroxyl group and the sheer bulk of two iodine atoms create a highly congested coordination sphere. This congestion severely retards the transmetalation and reductive elimination steps of the palladium catalytic cycle.

  • Catalyst Poisoning: The free phenolic OH is highly acidic (pKa ~ 8.5) due to the strong electron-withdrawing nature of the para-CF₃ group. If a strong base (e.g., NaOtBu) is used, the resulting phenoxide tightly coordinates to the palladium center, effectively poisoning the catalyst and halting the reaction.

  • Competitive Protodeiodination: When the transmetalation or reductive elimination steps are sluggish, the aryl-palladium intermediate is prone to protonolysis. This yields undesired mono-iodo or fully deiodinated byproducts, destroying the mass balance of the reaction.

Comparative Analysis of Catalytic Systems

To overcome these barriers, the choice of the catalytic architecture is paramount. Below is an objective comparison of three distinct systems.

System A: Traditional Suzuki-Miyaura (Pd(PPh₃)₄ / Na₂CO₃)

Considered the baseline for cross-coupling, this system generally fails when applied to 2,6-diiodo-4-(trifluoromethyl)phenol. The monodentate triphenylphosphine ligands cannot force the palladium center into the highly active, low-coordinate state required to accommodate the steric bulk of the ortho-substituents. Consequently, the reaction stalls at the mono-coupled intermediate, and extended heating leads primarily to protodeiodination.

System B: Advanced Buchwald Ligands (XPhos Pd G3 / K₃PO₄)

For the formation of sterically demanding biaryls via Suzuki-Miyaura coupling, . The XPhos ligand is uniquely suited for this substrate: its electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition, while the bulky biphenyl architecture1 by crowding the Pd(II) center[1]. Furthermore, utilizing K₃PO₄ as a mild base prevents the complete deprotonation of the highly acidic phenol, avoiding catalyst poisoning while still 2[2].

System C: Sonogashira Coupling (PdCl₂(PPh₃)₂ / CuI / Et₃N)

When the synthetic goal is alkynylation, 3[3]. Because terminal alkynes are linear (sp-hybridized), they introduce significantly less steric bulk during transmetalation compared to sp²-hybridized boronic acids. This allows the use of simpler catalysts. Triethylamine acts as both solvent and base, maintaining a delicate pH balance that drives the copper cycle without deactivating the palladium center.

Quantitative Data Comparison

The following table summarizes the performance of the three systems for the double cross-coupling of 2,6-diiodo-4-(trifluoromethyl)phenol.

Catalytic SystemReaction TypeCatalyst LoadingTemp (°C)Time (h)Double Coupling YieldPrimary Failure Mode / Byproduct
Pd(PPh₃)₄ / Na₂CO₃ Suzuki-Miyaura10 mol%9024< 40%Protodeiodination, Mono-coupling
XPhos Pd G3 / K₃PO₄ Suzuki-Miyaura2 mol%404> 90%Trace protodeboronation of boronic acid
PdCl₂(PPh₃)₂ / CuI Sonogashira3 mol%25–506> 85%Glaser homocoupling (if O₂ is present)

Mandatory Visualizations: Pathways and Workflows

CatalyticCycle A Pd(0)-XPhos Active Catalyst B Oxidative Addition (C-I Bond Cleavage) A->B C Pd(II) Aryl Iodide Complex (Sterically Accommodated) B->C D Transmetalation (Boronic Acid + Base) C->D E Diaryl Pd(II) Complex D->E F Reductive Elimination (Accelerated by XPhos) E->F F->A Regenerates Pd(0) G Coupled Product (Mono or Bis) F->G

Caption: Catalytic cycle of XPhos-mediated Suzuki-Miyaura coupling on sterically hindered diiodophenols.

Workflow N1 Reaction Setup (Glovebox/Schlenk) N2 Catalyst Activation (XPhos Pd G3 + Base) N1->N2 N3 Coupling Phase (Mild Heating, 40°C) N2->N3 N4 In-Process Control (GC-MS / TLC) N3->N4 N4->N3 If Incomplete N5 Quench & Workup (Metal Scavenging) N4->N5 If Conversion > 99% N6 Isolation (Column Chromatography) N5->N6

Caption: Self-validating experimental workflow for the double cross-coupling of 2,6-diiodophenol derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards and specific In-Process Control (IPC) checkpoints to guarantee data integrity before proceeding to isolation.

Protocol 1: Double Suzuki-Miyaura Coupling (System B)

Objective: Synthesize 2,6-diaryl-4-(trifluoromethyl)phenol.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2,6-Diiodo-4-(trifluoromethyl)phenol (1.0 mmol, 414 mg), the desired arylboronic acid (2.5 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous K₃PO₄ (4.0 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. Causality: Dodecane is inert and serves as a quantitative internal standard for GC-MS, allowing absolute yield determination independent of isolation losses.

  • Solvent & Activation: Add degassed THF (8 mL) and degassed DI water (2 mL). Seal the flask, remove from the glovebox, and stir at 40 °C. The biphasic system dissolves the phosphate base and facilitates rapid transmetalation.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Validation Checkpoint: The mass balance of (Unreacted Starting Material + Mono-coupled + Bis-coupled) relative to the dodecane standard must equal 100% (±5%). A drop in mass balance indicates protodeiodination. If the mono-coupled intermediate persists, add an additional 0.5 mol% of catalyst.

  • Workup: Once conversion is >99%, cool to room temperature. Add a palladium scavenger (e.g., QuadraPure TU, 10 wt%) and stir for 1 hour to remove heavy metals. Filter, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Double Sonogashira Coupling (System C)

Objective: Synthesize 2,6-diethynyl-4-(trifluoromethyl)phenol.

  • Preparation: To an oven-dried Schlenk tube under argon, add 2,6-Diiodo-4-(trifluoromethyl)phenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.015 mmol, 1.5 mol%).

  • Degassing & Reagent Addition: Add anhydrous, rigorously degassed Triethylamine (10 mL). Causality: Strict exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne. Add the terminal alkyne (2.5 mmol) dropwise via syringe.

  • Reaction Phase: Stir the reaction at 50 °C for 6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating through the visual confirmation of the sequential mechanism: you must observe the transient appearance of the mono-coupled intermediate (middle Rf) which subsequently disappears as the bis-coupled product (lowest Rf) forms.

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize copper salts. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo before column chromatography.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL:[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 2,6-Diiodo-4-(trifluoromethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2,6-Diiodo-4-(trifluoromethyl)phenol (CAS: 169255-50-9) is a highly specialized halogenated phenol that serves as a privileged pharmacophore in two distinct biological domains: mitochondrial uncoupling and ion channel modulation.

As a standalone entity, its unique structural topology—two bulky, lipophilic iodine atoms at the ortho positions and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position—makes it a potent protonophore. It shuttles protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient (


) independently of ATP synthase[1][2]. Furthermore, when utilized as a synthetic building block, its steric and electronic properties make it an ideal precursor for diaryl ether-based TRPV1 (Vanilloid Receptor 1) antagonists[3].

This guide objectively compares the physicochemical and pharmacological performance of 2,6-Diiodo-4-(trifluoromethyl)phenol against its structural analogs, providing actionable insights and self-validating experimental protocols for drug development professionals.

SAR Analysis & Comparative Performance

To understand the efficacy of 2,6-Diiodo-4-(trifluoromethyl)phenol, we must analyze the causality behind its substituent effects compared to its closest analogs: Disophenol (an anthelmintic) and Ioxynil (an herbicide)[4][5].

The Chemistry of Causality: Why the -CF₃ Group Matters

The fundamental requirement for a mitochondrial uncoupler is the ability to cross the lipid bilayer in both its neutral (HA) and anionic (A⁻) forms.

  • Optimal Acidity (pKa): The inductive electron-withdrawing nature of the -CF₃ group lowers the pKa of the phenolic hydroxyl to ~5.8. Unlike the -NO₂ group in Disophenol (pKa ~4.1), which is highly acidic, the -CF₃ group ensures a balanced equilibrium between the protonated and deprotonated states at physiological pH. This prevents "membrane trapping," a phenomenon where overly acidic uncouplers become permanently ionized and stuck in the aqueous matrix.

  • Enhanced Lipophilicity (LogP): The phenolate anion (A⁻) carries a negative charge, which normally prohibits membrane permeation due to high Born charging energy. The -CF₃ group is significantly more lipophilic than -NO₂ or -CN. Combined with the polarizable ortho-iodines, this delocalizes the negative charge over a massive hydrophobic volume, drastically reducing the energetic barrier for membrane entry[2].

  • Metabolic Stability: Unlike nitro-phenols (e.g., Disophenol, DNP), which are susceptible to off-target bioreduction by nitroreductases leading to reactive oxygen species (ROS) toxicity, the -CF₃ group is metabolically inert, offering a cleaner pharmacological profile[5].

Quantitative Comparison Table
CompoundOrtho-SubstituentsPara-SubstituentEst. pKaEst. LogPPrimary ApplicationTarget Liability
2,6-Diiodo-4-(trifluoromethyl)phenol 2,6-Diiodo-CF₃~5.84.5Uncoupler / TRPV1 ScaffoldLow (Metabolically stable)
Disophenol 2,6-Diiodo-NO₂~4.13.8Anthelmintic UncouplerHigh (Nitroreductase reduction)
Ioxynil 2,6-Diiodo-CN~5.33.4Herbicidal UncouplerModerate (Off-target toxicity)
2,4-Dinitrophenol (DNP) 2-Nitro-NO₂~4.11.6Classic UncouplerHigh (Narrow therapeutic index)

SAR Logic & Mechanistic Visualizations

SAR Core 4-(Trifluoromethyl)phenol Core Ortho 2,6-Diiodo Substitution Core->Ortho Para 4-Trifluoromethyl (-CF3) Core->Para Ortho1 Steric Shielding of -OH Ortho->Ortho1 Ortho2 Charge Delocalization Ortho->Ortho2 Para1 Inductive Electron Withdrawal Para->Para1 Para2 High Lipophilicity (LogP) Para->Para2 Outcome3 Avoids Nitroreductase Toxicity Para->Outcome3 vs -NO2 (Disophenol) Outcome2 Enhanced IMM Permeability Ortho1->Outcome2 Outcome1 Optimal pKa (~5.5-6.0) Ortho2->Outcome1 Para1->Outcome1 Para2->Outcome2

Fig 1: SAR Logic Tree mapping substituent effects to physicochemical outcomes.

G cluster_IMS Intermembrane Space (Low pH) cluster_Matrix Mitochondrial Matrix (High pH) H_IMS H+ HA_IMS Phenol (HA) H_IMS->HA_IMS Protonation A_IMS Phenolate (A-) A_IMS->HA_IMS Binds H+ HA_Matrix Phenol (HA) HA_IMS->HA_Matrix Diffusion across IMM H_Matrix H+ A_Matrix Phenolate (A-) A_Matrix->A_IMS Electrophoretic Return HA_Matrix->H_Matrix Deprotonation HA_Matrix->A_Matrix Releases H+

Fig 2: Mechanism of protonophoric uncoupling across the mitochondrial membrane.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they actively control for false positives through mechanistic checkpoints.

Protocol 1: Validation of Mitochondrial Uncoupling via High-Throughput Respirometry

Objective: Quantify the protonophoric activity of the phenol analog by measuring the Oxygen Consumption Rate (OCR). Causality: True uncouplers stimulate maximal respiration independently of ATP demand. By sequentially injecting specific ETC inhibitors, this system self-validates: if the compound is a true uncoupler, it will override Oligomycin-induced suppression but remain strictly sensitive to Antimycin A.

  • Preparation: Seed intact cells (e.g., HCT116) into a Seahorse XF96 microplate. Equilibrate in unbuffered assay medium (pH 7.4) for 1 hour at 37°C in a non-CO₂ incubator.

  • Basal Respiration: Measure baseline OCR for 15 minutes to establish the resting metabolic state.

  • Validation Step 1 (ATP Synthase Inhibition): Inject Oligomycin (1 µM).

    • Mechanism: Blocks Complex V. OCR must drop, confirming that basal respiration was successfully coupled to ATP synthesis.

  • Uncoupler Titration: Inject 2,6-Diiodo-4-(trifluoromethyl)phenol (titrate from 0.1 µM to 10 µM).

    • Mechanism: The compound shuttles protons across the IMM, dissipating

      
      . The ETC hyper-accelerates to compensate.
      
    • Expected Result: A dose-dependent spike in OCR, drastically exceeding basal levels.

  • Validation Step 2 (ETC Shutdown): Inject Antimycin A (1 µM) and Rotenone (1 µM).

    • Mechanism: Blocks Complex III and I.

    • Expected Result: OCR must drop to near zero. If OCR remains high, the oxygen consumption is non-mitochondrial (assay artifact), invalidating the compound as an uncoupler.

Protocol 2: Functional Validation of TRPV1 Antagonism (Calcium Influx Assay)

Objective: Evaluate diaryl ether derivatives synthesized from the 2,6-Diiodo-4-(trifluoromethyl)phenol scaffold[3]. Causality: TRPV1 is a ligand-gated non-selective cation channel. A true antagonist will block capsaicin-induced Ca²⁺ influx. Real-time kinetic monitoring ensures the compound itself does not possess partial agonist activity.

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 384-well clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM, to prevent dye extrusion) for 45 minutes at 37°C.

  • Compound Pre-incubation & Self-Validation: Add the synthesized analog (1 nM - 10 µM) and incubate for 15 minutes.

    • Validation Check: Continuously monitor baseline fluorescence during this step. If fluorescence spikes before capsaicin addition, the compound is an agonist, not an antagonist.

  • Receptor Activation: Inject Capsaicin at its EC₈₀ concentration (~100 nM).

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the IC₅₀ based on the suppression of the peak calcium response compared to the vehicle control.

References

  • Ioxynil - Hazardous Agents. Haz-Map.
  • The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregul
  • Effects of Phenolic Respiration Inhibitors on Cytochrome bc1 Complex of R
  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer Agents Targeting Inhibition of VEGFR-2 and Cytokines. ACS Omega.
  • EP 1 857 440 A1 - Novel compounds, isomer thereof or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist.

Sources

evaluation of 2,6-Diiodo-4-(trifluoromethyl)phenol in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 2,6-Diiodo-4-(trifluoromethyl)phenol in Modern Drug Discovery Pipelines

Executive Summary

As a Senior Application Scientist specializing in lead optimization and synthetic methodology, I frequently evaluate the strategic integration of polyfunctional building blocks into drug discovery pipelines. 2,6-Diiodo-4-(trifluoromethyl)phenol (DITFP) (CAS: 169255-50-9) represents a highly specialized, orthogonal scaffold. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) moiety, is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic profile, metabolic stability, and lipophilicity[1]. Furthermore, the dual iodine substitutions at the ortho positions (2,6) not only serve as highly reactive handles for transition-metal-catalyzed cross-coupling but also introduce the potential for potent halogen bonding (σ-hole interactions) with biological targets[2][3].

This guide objectively evaluates DITFP against its structural analogs, providing mechanistic insights, comparative data, and self-validating experimental protocols for its application in medicinal chemistry.

Mechanistic Rationale: The Convergence of Fluorine and Iodine

The utility of DITFP in drug discovery is driven by the synergistic electronic effects of its substituents:

  • The Trifluoromethyl Effect (Pharmacokinetics): The -CF3 group is strongly electron-withdrawing. In the context of a phenol, this significantly lowers the pKa of the hydroxyl group, enhancing its hydrogen-bond donating capacity and facilitating easier deprotonation for downstream etherification[1]. Additionally, the -CF3 group blocks the metabolically vulnerable para-position from cytochrome P450-mediated oxidation, extending the compound's in vivo half-life.

  • The Iodine Advantage (Halogen Bonding): Halogen bonding is a highly directional non-covalent interaction driven by the "σ-hole"—a positively charged region on the halogen atom along the R–X bond axis[3]. Iodine possesses the largest and most electropositive σ-hole among the halogens, making it a superior Lewis acid for binding with electron-rich protein residues (e.g., backbone carbonyls)[2][4]. The highly electronegative -CF3 group and the phenolic oxygen in DITFP further amplify this iodinic σ-hole through inductive electron withdrawal, maximizing target binding affinity[2].

  • Orthogonal Reactivity (Synthesis): The C-I bond is significantly weaker and more reactive than C-Br or C-Cl bonds. This enables mild, room-temperature palladium-catalyzed cross-coupling reactions, allowing for the sequential, chemoselective functionalization of the 2- and 6-positions without degrading sensitive functional groups on the coupling partner[4].

Comparative Analysis: DITFP vs. Halogenated Alternatives

To objectively evaluate DITFP, we must benchmark its performance against standard alternative building blocks: 2,6-Dibromo-4-(trifluoromethyl)phenol and the unsubstituted 4-(trifluoromethyl)phenol .

Property / Metric2,6-Diiodo-4-(CF3)phenol (DITFP)2,6-Dibromo-4-(CF3)phenol4-(CF3)phenol
Halogen Bonding Strength (σ-hole) Optimal: Largest σ-hole; highly amplified by -CF3[2].Moderate: Smaller σ-hole; weaker interaction[4].None: Lacks halogen bond donors.
Pd-Catalyzed Cross-Coupling Reactivity Extremely High: Proceeds at mild temperatures (20–40°C).High: Requires elevated temperatures (80–100°C).N/A: No halide handles for coupling.
Steric Bulk (van der Waals radius) ~1.98 Å (Iodine) [4]~1.85 Å (Bromine) [4]~1.20 Å (Hydrogen)
Metabolic Stability (Ortho Positions) High: Sterically and electronically blocked.High: Sterically and electronically blocked.Low: Susceptible to phase I oxidation.
Phenolic pKa Modulation Strongest: Dual iodine + CF3 maximizes acidity.Strong: Dual bromine + CF3.Moderate: Only CF3 influence.

Data Synthesis: While brominated analogs are cheaper, DITFP is the superior choice when the medicinal chemistry strategy requires either (A) the exploitation of strong halogen bonds in the active site, or (B) the synthesis of highly complex, temperature-sensitive asymmetric biaryl libraries.

Experimental Workflows: Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific causality for reagent selection and strict analytical gates that must be passed before proceeding to the next step.

Protocol 1: Chemoselective Mono-Suzuki-Miyaura Coupling of DITFP

Objective: Synthesize an asymmetric mono-aryl intermediate while retaining one C-I bond for subsequent orthogonal functionalization or direct halogen bonding.

  • Preparation: In a flame-dried Schlenk flask under argon, combine DITFP (1.0 equiv), an arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates rapid reductive elimination, while its steric bulk prevents the catalyst from undergoing a second oxidative addition into the remaining C-I bond, thereby preventing over-coupling to the di-adduct.

  • Solvent & Base Addition: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv).

    • Causality: A biphasic system ensures the inorganic base is available to activate the boronic acid (forming the reactive boronate species) without degrading the organic-soluble palladium catalyst.

  • Reaction Execution: Stir the biphasic mixture at 40°C for 4 hours.

    • Causality: The exceptionally weak C-I bond of DITFP allows for a significantly lower reaction temperature compared to brominated analogs, preserving thermally sensitive functional groups on the boronic acid.

  • Self-Validation Gate: Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is only deemed successful and complete when the DITFP starting material peak disappears, and the mono-coupled product mass (M+Aryl-I) represents > 90% AUC, with < 5% di-coupled byproduct. If di-coupled byproduct > 5%, the catalyst loading or temperature was too high.

Protocol 2: Phenolic Etherification (Mitsunobu Reaction)

Objective: Alkylate the phenolic hydroxyl group to optimize lipophilicity and remove the hydrogen-bond donor, locking the conformation.

  • Preparation: Dissolve the validated mono-aryl intermediate from Protocol 1 (1.0 equiv), an aliphatic alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0°C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

    • Causality: The highly electron-withdrawing nature of the -CF3 and Iodine groups lowers the pKa of the phenol, making it an excellent nucleophile once deprotonated by the betaine intermediate, driving the SN2 displacement of the activated alcohol rapidly.

  • Self-Validation Gate: Monitor via TLC and LC-MS.

    • Validation Criteria: Complete consumption of the phenol intermediate within 2 hours. The presence of triphenylphosphine oxide byproducts is expected and must be cleared via silica gel chromatography before biological assaying.

Workflow Visualization

The following diagram illustrates the logical decision tree and synthetic workflow for integrating DITFP into a targeted drug discovery pipeline.

G DITFP 2,6-Diiodo-4-(trifluoromethyl)phenol (DITFP Scaffold) MonoCoupling Chemoselective Mono-Coupling (Pd-Catalyzed, 40°C) DITFP->MonoCoupling Controlled Stoichiometry DualCoupling Exhaustive Dual-Coupling (Pd-Catalyzed, 80°C) DITFP->DualCoupling Excess Reagents Intermediate Asymmetric Mono-Aryl Intermediate (Retains one C-I bond) MonoCoupling->Intermediate Etherification Phenolic Etherification (Mitsunobu / SN2) Intermediate->Etherification Lowered pKa advantage HalogenBonding Target Binding via Halogen Bond (σ-hole Interaction) Intermediate->HalogenBonding Direct biological evaluation Etherification->HalogenBonding Final Lead Candidate

Fig 1: Logical workflow for integrating DITFP into targeted drug discovery pipelines.

Conclusion

2,6-Diiodo-4-(trifluoromethyl)phenol is far more than a simple structural spacer; it is a highly programmable, functionally dense scaffold. By leveraging the extreme reactivity of its C-I bonds for mild cross-coupling and harnessing its amplified iodinic σ-holes for target engagement, medicinal chemists can rapidly generate highly potent, metabolically stable lead compounds that outperform traditional non-halogenated or brominated alternatives.

References

1. 2,6-Diiodo-4-(trifluoromethyl)phenol | 169255-50-9 - Sigma-Aldrich. sigmaaldrich.com. URL: 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. nih.gov. URL: 3.[4] Key contemporary considerations for halogens in drug discovery - Taylor & Francis. tandfonline.com. URL: 4. Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development - Benchchem. benchchem.com. URL: 5.[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. acs.org. URL:

Sources

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